Product packaging for 2-(quinoxalin-2-yloxy)acetic acid(Cat. No.:CAS No. 439106-64-6)

2-(quinoxalin-2-yloxy)acetic acid

Cat. No.: B2503888
CAS No.: 439106-64-6
M. Wt: 204.185
InChI Key: KGFCMNCPRXTYRO-UHFFFAOYSA-N
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Description

2-(Quinoxalin-2-yloxy)acetic acid is a quinoxaline derivative building block of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the quinoxaline nucleus are the subject of extensive study due to their broad spectrum of biological activities . Quinoxaline derivatives are frequently investigated for their potent antimicrobial properties . Research indicates that various synthetic quinoxaline compounds demonstrate effective in vitro activity against a range of Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis ) and Gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa ), as well as antifungal activity . The lipophilicity conferred by specific substituents on the quinoxaline core is a key factor in enhancing permeability through microbial cell walls, leading to this pronounced activity . Beyond antimicrobial applications, the quinoxaline scaffold is a promising pharmacophore in anticancer research . Specific quinoxaline-2-carboxylic acid derivatives have been identified as potent and selective inhibitors of kinases such as Pim-1, exhibiting antitumor activity in cellular assays and representing a promising lead for novel targeted therapies . Furthermore, other quinoxaline derivatives have been reported to show promising in vitro activity against various human cancer cell lines, including breast (MCF7), lung (NCI-H460), and central nervous system (SF-268) cancers . The versatility of the quinoxaline structure also extends to other therapeutic areas, with research exploring its potential in antiviral, antimalarial, and anti-inflammatory agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O3 B2503888 2-(quinoxalin-2-yloxy)acetic acid CAS No. 439106-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-quinoxalin-2-yloxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-10(14)6-15-9-5-11-7-3-1-2-4-8(7)12-9/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFCMNCPRXTYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(quinoxalin-2-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic protocol for 2-(quinoxalin-2-yloxy)acetic acid, a quinoxaline derivative of interest in medicinal chemistry. Quinoxaline scaffolds are prevalent in a variety of biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. Their mechanism of action often involves the modulation of key cellular signaling pathways. This document outlines a two-step synthesis, starting from commercially available reagents, and includes detailed experimental procedures, data summaries, and workflow visualizations.

Introduction to Quinoxaline Derivatives and Their Biological Significance

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, is a privileged scaffold in drug discovery. Derivatives of this core structure are known to interact with various biological targets, leading to a broad spectrum of pharmacological activities. Notably, several quinoxaline-based compounds have been investigated as potent inhibitors of protein kinases involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK signaling pathways. Dysregulation of these pathways is a hallmark of many cancers, making quinoxaline derivatives attractive candidates for the development of novel therapeutic agents. The synthesis of novel analogs, such as this compound, is a critical step in exploring their structure-activity relationships and therapeutic potential.

Overall Synthesis Scheme

The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the key intermediate, 2-hydroxyquinoxaline (which exists in tautomeric equilibrium with quinoxalin-2(1H)-one), via a condensation reaction. The second step is the O-alkylation of this intermediate with an acetic acid synthon, followed by hydrolysis to yield the final product.

Synthesis_Scheme cluster_step1 Step 1: Synthesis of 2-Hydroxyquinoxaline cluster_step2 Step 2: Synthesis of this compound A o-Phenylenediamine C 2-Hydroxyquinoxaline (Quinoxalin-2(1H)-one) A->C Methanol, 0°C to RT B Glyoxylic Acid Monohydrate B->C E Ethyl 2-(quinoxalin-2-yloxy)acetate C->E K2CO3, Acetone, Reflux D Ethyl Chloroacetate D->E F This compound E->F NaOH, H2O/EtOH, Reflux then HCl

Figure 1: Overall two-step synthesis scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxyquinoxaline (Quinoxalin-2(1H)-one)

This procedure is adapted from established methods for the condensation of o-phenylenediamines with glyoxylic acid.

Methodology:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve glyoxylic acid monohydrate (1.1 equivalents) in methanol (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve o-phenylenediamine (1.0 equivalent) in methanol (100 mL).

  • Add the o-phenylenediamine solution dropwise to the cooled glyoxylic acid solution over a period of 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • A precipitate will form during the reaction. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold methanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

  • Dry the product under vacuum to yield 2-hydroxyquinoxaline as a pale yellow solid.

Step 2: Synthesis of this compound

This protocol is based on analogous O-alkylation procedures for N-heterocyclic ketones, followed by ester hydrolysis.

Methodology:

  • Esterification: To a 250 mL round-bottom flask, add 2-hydroxyquinoxaline (1.0 equivalent), anhydrous potassium carbonate (2.5 equivalents), and dry acetone (100 mL).

  • Equip the flask with a reflux condenser and add ethyl chloroacetate (1.2 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester, ethyl 2-(quinoxalin-2-yloxy)acetate. This intermediate can be used in the next step without further purification or can be purified by column chromatography on silica gel.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol (50 mL) and a 10% aqueous solution of sodium hydroxide (50 mL).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (3 x 30 mL) to remove any inorganic salts.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.

Data Presentation

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Typical Yield (%)
2-Hydroxyquinoxaline C₈H₆N₂O146.15Pale yellow solid271-275[1][2]80-90
Ethyl 2-(quinoxalin-2-yloxy)acetate C₁₂H₁₂N₂O₃232.24Predicted: SolidPredicted: 90-100~85 (crude)
This compound C₁₀H₈N₂O₃204.18Predicted: SolidPredicted: >15070-80 (from ester)

Table 1: Physicochemical Properties of Synthesized Compounds.

Compound NamePredicted ¹H NMR Chemical Shifts (ppm, DMSO-d₆)Predicted ¹³C NMR Chemical Shifts (ppm, DMSO-d₆)
This compound δ 13.0 (br s, 1H, COOH), 8.0-7.5 (m, 4H, Ar-H), 7.2 (s, 1H, quinoxaline C3-H), 5.1 (s, 2H, O-CH₂-COOH)δ 170.1 (COOH), 162.5 (C-O), 141.8, 138.5, 131.2, 130.5, 129.4, 126.0, 116.8, 115.5 (Ar-C), 65.8 (O-CH₂)

Table 2: Predicted NMR Spectroscopic Data for this compound.

Biological Activity and Signaling Pathway

Quinoxaline derivatives have been extensively studied as inhibitors of various protein kinases that play a crucial role in cancer cell signaling. Specifically, they have been shown to target the PI3K/Akt/mTOR and MAPK pathways, which regulate cell growth, proliferation, survival, and angiogenesis. Inhibition of these pathways can lead to the induction of apoptosis and suppression of tumor growth. The synthesized this compound, as a novel quinoxaline derivative, is a candidate for screening against these key oncogenic pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Inhibition Quinoxaline->mTOR Quinoxaline->MEK Inhibition

Figure 2: Inhibition of PI3K/Akt/mTOR and MAPK pathways by quinoxaline derivatives.

References

A Technical Guide to the Synthesis of 2-(quinoxalin-2-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(quinoxalin-2-yloxy)acetic acid, a quinoxaline derivative of interest in medicinal chemistry. The document outlines the primary starting materials, detailed experimental protocols, and relevant biological context, specifically focusing on the potential interaction of quinoxaline derivatives with the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Core Starting Materials

The synthesis of this compound is primarily achieved through a two-step process. The initial step involves the formation of the quinoxaline core, followed by the introduction of the acetic acid moiety via an ether linkage.

Step 1: Synthesis of 2-Hydroxyquinoxaline (Quinoxalin-2(1H)-one)

The foundational quinoxaline structure is typically synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the preparation of 2-hydroxyquinoxaline, suitable C2 synthons are derivatives of glyoxylic acid or oxalic acid.

Table 1: Starting Materials for 2-Hydroxyquinoxaline Synthesis

Starting Material 1Starting Material 2Key Attributes
o-PhenylenediamineDiethyl oxalateReadily available, well-established condensation reaction.
o-PhenylenediamineEthyl glyoxalateDirect route to the desired quinoxalinone structure.
o-PhenylenediamineChloroacetic acidA one-pot approach has been described for similar structures.

Step 2: Synthesis of this compound

The second step involves the O-alkylation of 2-hydroxyquinoxaline with a haloacetic acid derivative, a classic example of the Williamson ether synthesis. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Table 2: Starting Materials for O-Alkylation and Hydrolysis

Starting Material 1Starting Material 2Reagent for HydrolysisKey Attributes
2-HydroxyquinoxalineEthyl bromoacetateSodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Common and effective reagents for Williamson ether synthesis.
2-HydroxyquinoxalineChloroacetic acidNot applicable (direct formation)Can be a more direct route, though potentially lower yielding.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of this compound.

Synthesis of 2-Hydroxyquinoxaline (Quinoxalin-2(1H)-one)

This procedure is based on the condensation of o-phenylenediamine with diethyl oxalate.

Materials:

  • o-Phenylenediamine

  • Diethyl oxalate

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of o-phenylenediamine and a molar equivalent of diethyl oxalate is refluxed in ethanol for 2-4 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated product, ethyl 2-oxo-1,2-dihydroquinoxaline-3-carboxylate, is collected by filtration.

  • The intermediate ester is then heated under reflux with a solution of aqueous hydrochloric acid for 2-3 hours to effect hydrolysis and decarboxylation.

  • Upon cooling, 2-hydroxyquinoxaline precipitates from the solution.

  • The solid is collected by filtration, washed with cold water, and dried to afford the pure product.

Synthesis of Ethyl 2-(quinoxalin-2-yloxy)acetate

This protocol details the Williamson ether synthesis for the O-alkylation of 2-hydroxyquinoxaline.

Materials:

  • 2-Hydroxyquinoxaline

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-hydroxyquinoxaline in anhydrous DMF, 1.5 equivalents of anhydrous potassium carbonate are added.

  • The mixture is stirred at room temperature for 30 minutes.

  • 1.2 equivalents of ethyl bromoacetate are added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-water.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Synthesis of this compound (Hydrolysis)

This final step involves the saponification of the ester to the carboxylic acid.

Materials:

  • Ethyl 2-(quinoxalin-2-yloxy)acetate

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Ethyl 2-(quinoxalin-2-yloxy)acetate is dissolved in a mixture of ethanol and water.

  • An excess of sodium hydroxide (2-3 equivalents) is added, and the mixture is heated to reflux for 1-2 hours.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and acidified to a pH of 2-3 with concentrated hydrochloric acid.

  • The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of quinoxaline derivatives, based on literature for analogous reactions. Yields for the specific synthesis of this compound may vary.

Table 3: Summary of Quantitative Data for Analogous Syntheses

Reaction StepReactantsProductTypical Yield (%)
Quinoxalinone Formationo-Phenylenediamine, Diethyl oxalate2-Hydroxyquinoxaline70-85%
O-Alkylation2-Hydroxy-aryls, Ethyl bromoacetateEthyl Aryloxyacetates80-95%
Ester HydrolysisEthyl Aryloxyacetates, NaOHAryloxyacetic acids>90%

Visualizations

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Quinoxalinone Formation cluster_step2 Step 2: O-Alkylation cluster_step3 Step 3: Hydrolysis oPD o-Phenylenediamine HQ 2-Hydroxyquinoxaline oPD->HQ Condensation Decarboxylation DEO Diethyl Oxalate DEO->HQ Ester Ethyl 2-(quinoxalin-2-yloxy)acetate HQ->Ester Williamson Ether Synthesis (K2CO3, DMF) EBA Ethyl Bromoacetate EBA->Ester Acid This compound Ester->Acid Saponification NaOH NaOH NaOH->Acid

Synthetic pathway for this compound.
Putative Biological Target: EGFR Signaling Pathway

Quinoxaline derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[1][2][3][4][5][6][7][8] The following diagram illustrates a simplified representation of this pathway and the putative point of inhibition by a quinoxaline derivative.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Influences Quinoxaline This compound (Putative Inhibitor) Quinoxaline->EGFR Inhibits (ATP-competitive) Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation

Simplified EGFR signaling pathway and putative inhibition.

References

An In-depth Technical Guide on the Chemical Properties of 2-(quinoxalin-2-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide focuses on the chemical properties of a specific derivative, 2-(quinoxalin-2-yloxy)acetic acid. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide provides a comprehensive overview based on established principles of quinoxaline chemistry, data from structurally related analogs, and predictive methodologies. The guide covers a plausible synthetic route, predicted physicochemical and spectroscopic data, and a discussion of potential biological activities, offering a valuable resource for researchers interested in the exploration of this and similar molecules.

Chemical Structure and Properties

The chemical structure of this compound consists of a quinoxaline ring system linked to an acetic acid moiety through an ether linkage at the 2-position of the quinoxaline core.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod of Estimation
Molecular Formula C₁₀H₈N₂O₃-
Molecular Weight 204.18 g/mol -
Melting Point 180-190 °CBased on similar quinoxaline carboxylic acids
pKa (acidic) 3.5 - 4.5Based on the carboxylic acid moiety
LogP 1.5 - 2.5Computational prediction (e.g., XLogP3)
Appearance Off-white to pale yellow solidGeneral appearance of similar compounds

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a nucleophilic substitution reaction between a 2-haloquinoxaline and a protected form of glycolic acid, followed by deprotection. A common and effective precursor is 2-chloroquinoxaline.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

  • Ether formation: Reaction of 2-chloroquinoxaline with a protected glycolic acid, such as ethyl glycolate, in the presence of a base.

  • Hydrolysis: Saponification of the resulting ester to yield the desired carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-(quinoxalin-2-yloxy)acetate

  • To a solution of 2-chloroquinoxaline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add ethyl glycolate (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80-90 °C for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ethyl 2-(quinoxalin-2-yloxy)acetate.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 2-(quinoxalin-2-yloxy)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (2.0 eq) to the solution and stir at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of this compound would rely on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / Peaks
¹H NMR δ 10.0-11.0 (br s, 1H, COOH), 8.0-8.2 (m, 1H, quinoxaline H), 7.5-7.8 (m, 3H, quinoxaline H), 5.1-5.3 (s, 2H, OCH₂)
¹³C NMR δ 170-172 (C=O), 155-157 (C-O), 140-145 (quinoxaline C), 125-135 (quinoxaline CH), 65-67 (OCH₂)
IR (cm⁻¹) 3300-2500 (br, O-H stretch of carboxylic acid), 1730-1700 (C=O stretch), 1600-1450 (C=C and C=N aromatic stretches), 1250-1200 (C-O ether stretch)
Mass Spec (ESI-) [M-H]⁻ at m/z 203.04

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the quinoxaline scaffold is present in numerous biologically active molecules. Structurally related compounds, such as 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, have been investigated as potent and broadly active antitumor agents.[1] This suggests that this compound could also possess antiproliferative properties.

Quinoxaline derivatives are known to exert their biological effects through various mechanisms, including the inhibition of protein kinases.[2][3] Many kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. Therefore, it is plausible that this compound could modulate such pathways.

Below is a representative diagram of a generic kinase signaling pathway that is often targeted by small molecule inhibitors, including some quinoxaline derivatives.

G Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Adaptor Adaptor Proteins Receptor->Adaptor Activates RAS RAS Adaptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes Inhibitor This compound (Hypothetical Target) Inhibitor->RAF Inhibits (example) G Workflow for Synthesis and Evaluation Start Start: Synthesis Planning Synthesis1 Step 1: Synthesis of Ethyl 2-(quinoxalin-2-yloxy)acetate Start->Synthesis1 Purification1 Purification by Column Chromatography Synthesis1->Purification1 Synthesis2 Step 2: Hydrolysis to This compound Purification1->Synthesis2 Purification2 Purification by Recrystallization/Filtration Synthesis2->Purification2 Characterization Structural Characterization (NMR, MS, IR) Purification2->Characterization BioAssay In vitro Biological Assays (e.g., Antiproliferative) Characterization->BioAssay SAR Structure-Activity Relationship (SAR) Studies BioAssay->SAR End End: Lead Optimization SAR->End

References

Unveiling the Therapeutic Potential of Quinoxaline Derivatives: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While specific mechanistic data for 2-(quinoxalin-2-yloxy)acetic acid remains to be elucidated, the broader class of quinoxaline derivatives has emerged as a significant area of interest in medicinal chemistry. These compounds exhibit a wide array of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the known mechanisms of action for quinoxaline derivatives, with a focus on their anticancer and anti-inflammatory properties, to inform researchers, scientists, and drug development professionals.

Core Pharmacological Activities of Quinoxaline Derivatives

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a versatile scaffold for the synthesis of molecules with diverse biological functions.[1][2] Extensive research has demonstrated the potential of quinoxaline derivatives across several therapeutic areas, including:

  • Anticancer: Many derivatives have shown potent activity against various cancer cell lines.[3][4][5][6]

  • Anti-inflammatory: Several compounds exhibit significant anti-inflammatory effects.[1][2][7][8]

  • Antimicrobial: This class of compounds has also been investigated for its antibacterial, antifungal, and antiviral properties.[1][2]

Due to the absence of specific data for this compound, this guide will focus on the generalized mechanisms of action reported for the broader quinoxaline class.

Anticancer Mechanisms of Action

The anticancer effects of quinoxaline derivatives are often attributed to their ability to interfere with key signaling pathways and cellular processes essential for tumor growth and survival.

Inhibition of Protein Kinases

A primary mechanism of action for many anticancer quinoxaline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.[3][6] These compounds often act as ATP-competitive inhibitors, blocking the kinase activity of receptors such as:

  • Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR blocks downstream signaling pathways that promote cell proliferation and survival.[6]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these derivatives can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3]

  • Other Kinases: Platelet-derived growth factor receptor (PDGFR), c-Met, and Janus kinase (JAK) are other reported targets.[3][6]

Quinoxaline Derivative Quinoxaline Derivative Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Quinoxaline Derivative->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Inhibits (ATP-competitive) Growth Factor Growth Factor Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)->Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Activates Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling (e.g., RAS-RAF-MEK-ERK)->Cell Proliferation, Survival, Angiogenesis Promotes Quinoxaline Derivative Quinoxaline Derivative Bcl-2 Downregulation Bcl-2 Downregulation Quinoxaline Derivative->Bcl-2 Downregulation Topoisomerase II Topoisomerase II DNA Damage DNA Damage Topoisomerase II->DNA Damage Leads to p53 Upregulation p53 Upregulation DNA Damage->p53 Upregulation Caspase Activation Caspase Activation p53 Upregulation->Caspase Activation Bcl-2 Downregulation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Inflammatory Stimuli Inflammatory Stimuli p38 MAPK / NF-κB Pathways p38 MAPK / NF-κB Pathways Inflammatory Stimuli->p38 MAPK / NF-κB Pathways Activates Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->p38 MAPK / NF-κB Pathways Inhibits Pro-inflammatory Mediators (COX, Cytokines) Pro-inflammatory Mediators (COX, Cytokines) p38 MAPK / NF-κB Pathways->Pro-inflammatory Mediators (COX, Cytokines) Induces Inflammation Inflammation Pro-inflammatory Mediators (COX, Cytokines)->Inflammation Promotes

References

An In-depth Technical Guide to the NMR Analysis of 2-(quinoxalin-2-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 2-(quinoxalin-2-yloxy)acetic acid, a molecule of interest in medicinal chemistry and drug development. This document details predicted NMR data, a hypothetical experimental protocol for its acquisition, and visualizations of the molecular structure and analytical workflow.

Predicted NMR Spectral Data

Due to the limited availability of experimental spectra for this compound in the public domain, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally analogous compounds, including quinoxaline and 2-phenoxyacetic acid. These predictions serve as a reliable reference for researchers working on the synthesis and characterization of this and related molecules.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0br s1H-COOH
~8.60s1HH-3
~8.05dd1HH-5 or H-8
~7.95dd1HH-8 or H-5
~7.70m2HH-6, H-7
~5.10s2H-O-CH₂-

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~170.0-COOH
~158.0C-2
~142.0C-8a
~141.5C-4a
~138.0C-3
~130.5C-7
~129.8C-6
~129.5C-8
~129.0C-5
~65.0-O-CH₂-

Experimental Protocols

The following section outlines a detailed methodology for the NMR analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the nucleophilic substitution of 2-chloroquinoxaline with a salt of glycolic acid.

Materials:

  • 2-chloroquinoxaline

  • Glycolic acid

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve glycolic acid in anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Add a solution of 2-chloroquinoxaline in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Acidify the mixture with 1M HCl to precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

NMR Sample Preparation and Analysis

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for hydrogen bonding with the carboxylic acid proton, which can be observed in this solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters:

  • Instrument: 500 MHz NMR Spectrometer

  • Nuclei: ¹H and ¹³C

  • Solvent: DMSO-d₆

  • Temperature: 298 K

¹H NMR Parameters:

  • Pulse Sequence: zg30

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 20 ppm

  • Acquisition Time: ~3-4 seconds

¹³C NMR Parameters:

  • Pulse Sequence: zgpg30 (proton-decoupled)

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 2 seconds

  • Spectral Width: 240 ppm

  • Acquisition Time: ~1-2 seconds

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizations

Molecular Structure

Caption: Molecular Structure of this compound

NMR Analysis Workflow

NMR_Analysis_Workflow Workflow for NMR Analysis of this compound cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis synthesis Synthesis & Purification dissolution Dissolution in DMSO-d6 synthesis->dissolution transfer Transfer to NMR Tube dissolution->transfer instrument_setup Instrument Setup (500 MHz) transfer->instrument_setup h1_acquisition 1H NMR Acquisition instrument_setup->h1_acquisition c13_acquisition 13C NMR Acquisition instrument_setup->c13_acquisition ft Fourier Transform h1_acquisition->ft c13_acquisition->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration peak_picking Peak Picking (1H & 13C) integration->peak_picking interpretation Structural Interpretation peak_picking->interpretation

Mass Spectrometry of 2-(Quinoxalin-2-yloxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 2-(quinoxalin-2-yloxy)acetic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound in published literature, this guide presents a hypothesized, yet scientifically grounded, approach based on the known mass spectrometric behavior of its constituent chemical moieties: the quinoxaline core and the phenoxyacetic acid side chain.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is predicted to be characterized by a distinct molecular ion peak and a series of fragment ions that provide structural confirmation. The expected fragmentation pathways are primarily driven by the lability of the ether linkage and the carboxylic acid group.

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

m/z (predicted) Ion Formula Proposed Structure/Fragment Name Relative Abundance (Predicted)
218.06C₁₀H₈N₂O₃[M]⁺˙ (Molecular Ion)Moderate
173.05C₁₀H₇N₂O[M - COOH]⁺High
145.05C₈H₅N₂O[M - OCH₂COOH]⁺High
129.05C₈H₅N₂[Quinoxaline]⁺˙Moderate
77.04C₆H₅[Phenyl]⁺Low
59.01C₂H₃O₂[CH₂COOH]⁺Low

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion is anticipated to proceed through several key steps, as illustrated in the diagram below. The initial ionization would form the molecular ion [M]⁺˙. Subsequent fragmentation would likely involve the loss of the carboxylic acid group, followed by cleavage of the ether bond.

fragmentation_pathway M [C₁₀H₈N₂O₃]⁺˙ m/z = 218.06 (Molecular Ion) F1 [C₁₀H₇N₂O]⁺ m/z = 173.05 M->F1 - COOH F2 [C₈H₅N₂O]⁺ m/z = 145.05 M->F2 - OCH₂COOH F3 [C₈H₅N₂]⁺˙ m/z = 129.05 F2->F3 - CO

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound by mass spectrometry, adaptable for various instrument types.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase to prepare working solutions at concentrations ranging from 1 µg/mL to 100 ng/mL for method development and calibration.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Spectrometer Parameters (Typical):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: m/z 50-500

Tandem Mass Spectrometry (MS/MS)

For structural confirmation and quantitative analysis, tandem mass spectrometry (MS/MS) can be performed.

  • Precursor Ion Selection: The molecular ion ([M+H]⁺, m/z 219.07) or a prominent fragment ion would be selected in the first mass analyzer.

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation.

  • Product Ion Scan: The resulting fragment ions are analyzed in the second mass analyzer.

Experimental Workflow

The overall workflow for the mass spectrometric analysis of this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solutions Stock->Working Serial Dilution LC Liquid Chromatography (Reversed-Phase) Working->LC MS Mass Spectrometry (ESI+) LC->MS Eluent Spectrum Mass Spectrum Acquisition MS->Spectrum Fragmentation Fragmentation Analysis Spectrum->Fragmentation

Caption: General experimental workflow for LC-MS analysis.

Conclusion

This technical guide outlines the expected mass spectrometric behavior and a robust analytical methodology for this compound. While the presented data is predictive, it is based on established principles of mass spectrometry and the known behavior of related chemical structures. The provided protocols offer a solid foundation for researchers to develop and validate specific methods for the identification and quantification of this compound in various matrices. Further empirical studies are necessary to confirm the exact fragmentation patterns and optimize analytical conditions.

The Enigmatic Tale of 2-(Quinoxalin-2-yloxy)acetic Acid: A Technical Exploration of a Potential Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction to the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, serves as a "privileged scaffold" in medicinal chemistry. Its derivatives have been the subject of intensive research for decades, demonstrating a vast spectrum of biological activities. These activities range from antimicrobial and antiviral to anticancer and anti-inflammatory properties, making the quinoxaline core a fertile ground for the development of novel therapeutic agents. The versatility of the quinoxaline ring system allows for substitutions at various positions, leading to a diverse chemical space with a wide array of pharmacological profiles.

Postulated Discovery and Synthesis

The specific discovery of 2-(quinoxalin-2-yloxy)acetic acid is not documented in seminal publications. However, its synthesis can be logically inferred from standard organic chemistry reactions, particularly the Williamson ether synthesis. This classical and robust method involves the reaction of an alkoxide with an alkyl halide to form an ether.

A plausible and efficient synthetic route to this compound would involve the nucleophilic substitution of a 2-haloquinoxaline, such as 2-chloroquinoxaline, with a protected form of glycolic acid, like an ethyl glycolate. The resulting ester would then be hydrolyzed to yield the target carboxylic acid.

Proposed Experimental Protocol: Synthesis via Williamson Ether Synthesis

The following protocol is a hypothetical but chemically sound procedure for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(quinoxalin-2-yloxy)acetate

  • To a solution of ethyl glycolate (1.2 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at room temperature for 30 minutes to ensure the complete formation of the sodium salt of ethyl glycolate.

  • To this suspension, add a solution of 2-chloroquinoxaline (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(quinoxalin-2-yloxy)acetate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-(quinoxalin-2-yloxy)acetate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0 equivalents) and stir the mixture at room temperature. Monitor the hydrolysis by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

Biological Activity Profile of Quinoxaline Derivatives

While specific quantitative data for the biological activity of this compound is not available, the broader class of quinoxaline derivatives exhibits a remarkable range of pharmacological effects. The following table summarizes some of the key activities reported in the literature for various quinoxaline analogs. This data provides a strong rationale for investigating the potential therapeutic applications of the title compound.

Biological ActivityQuinoxaline Derivative ClassReported IC50/EC50/MIC ValuesReference(s)
Anticancer Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivativesIC50 = 7.41 nM and 11.4 nM (BTK inhibition)[1]
Urea and thiourea derivativesIC50 = 2.5 µM (against HCT 116)[2]
Antiviral Quinoxaline derivativesEC50 = 9.3 μM (against SARS-CoV-2)[3]
Antimycobacterial Quinoxaline-2-carboxylic acid 1,4-dioxidesMIC = 1.25 μg/mL (against M. tuberculosis)[4]
Antibacterial Various quinoxaline derivativesInhibition of Gram-positive and Gram-negative bacteria[5]
Antifungal 2-sulphonyl quinoxalinesActivity against various fungal species[6]
Anti-inflammatory Quinoxaline sulfonamide derivativesInhibition of edema in rat paw model[7]

Visualizing the Chemistry and Potential

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_of_2_Quinoxalin_2_yloxy_acetic_acid cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis 2-Chloroquinoxaline 2-Chloroquinoxaline Ethyl_2_quinoxalin_2_yloxy_acetate Ethyl 2-(quinoxalin-2-yloxy)acetate 2-Chloroquinoxaline->Ethyl_2_quinoxalin_2_yloxy_acetate Nucleophilic Substitution Ethyl_glycolate Ethyl_glycolate NaH_DMF NaH, DMF Ethyl_2_quinoxalin_2_yloxy_acetate_hydrolysis Ethyl 2-(quinoxalin-2-yloxy)acetate Final_Product This compound Ethyl_2_quinoxalin_2_yloxy_acetate_hydrolysis->Final_Product Ester Hydrolysis LiOH_H2O LiOH, H₂O/THF

Caption: Proposed synthetic pathway for this compound.

Quinoxaline_SAR cluster_activities Biological Activities Quinoxaline_Core Quinoxaline Core R1 R2 R3 R4 Anticancer Anticancer Quinoxaline_Core:R1->Anticancer e.g., Pyrrolo, Urea Antiviral Antiviral Quinoxaline_Core:R2->Antiviral Various Substituents Antibacterial Antibacterial Quinoxaline_Core:R3->Antibacterial e.g., Carboxylic acid, Amide Antifungal Antifungal Quinoxaline_Core:R4->Antifungal e.g., Sulphonyl Anti_inflammatory Anti-inflammatory Quinoxaline_Core:R1->Anti_inflammatory e.g., Sulfonamide

Caption: Structure-Activity Relationship (SAR) overview for quinoxaline derivatives.

Conclusion and Future Directions

While the specific history and biological profile of this compound remain to be fully elucidated, its chemical structure, rooted in the versatile quinoxaline scaffold, suggests a high potential for bioactivity. The proposed synthetic route via Williamson ether synthesis offers a practical approach for its preparation, enabling further investigation.

Future research should focus on the actual synthesis and characterization of this compound, followed by a comprehensive screening for various biological activities, including but not limited to those summarized in this guide. Such studies will be crucial in determining if this compound is a mere chemical curiosity or a valuable lead compound for the development of new medicines. The rich history of its chemical cousins certainly provides a compelling argument for its exploration.

References

A Comprehensive Technical Review of 2-(quinoxalin-2-yloxy)acetic acid: Synthesis, Potential Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. The quinoxaline scaffold, consisting of a fused benzene and pyrazine ring, serves as a "privileged structure" in drug discovery, known to interact with a variety of biological targets.[1][2] This structural motif is present in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antiprotozoal properties.[2][3][4] The introduction of an acetic acid moiety via an ether linkage at the 2-position of the quinoxaline ring, as in 2-(quinoxalin-2-yloxy)acetic acid, presents an intriguing candidate for novel therapeutic agents. This guide provides a proposed synthesis, a review of the potential biological activities based on related compounds, and detailed experimental protocols.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis.[5][6][7] This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this proposed pathway, the readily available 2-chloroquinoxaline would serve as the electrophile, reacting with the sodium salt of glycolic acid (sodium glycolate) as the nucleophile.

The proposed reaction mechanism is an SNAr (Nucleophilic Aromatic Substitution) type reaction, which is common for electron-deficient heterocyclic systems like quinoxalines.[8][9]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-chloroquinoxaline

  • Glycolic acid

  • Sodium hydride (NaH) or Sodium metal (Na)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of Sodium Glycolate: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF. To this, carefully add glycolic acid (1.1 equivalents). Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (1.0 equivalent) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases. This forms the sodium salt of glycolic acid in situ.

  • Williamson Ether Synthesis: To the solution of sodium glycolate, add 2-chloroquinoxaline (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF. Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution to pH 2-3 with 1M HCl to protonate the carboxylic acid. The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Activities and Mechanisms of Action

While no specific biological data for this compound has been reported, the extensive research on quinoxaline derivatives allows for informed predictions of its potential therapeutic applications.

Anticancer Activity

Quinoxaline derivatives are widely investigated as anticancer agents.[10] Their mechanisms of action are diverse and include:

  • Kinase Inhibition: Many quinoxaline-based molecules have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as c-Met.[10]

  • DNA Intercalation and Damage: Quinoxaline 1,4-di-N-oxides are known to induce DNA damage, a mechanism that is particularly effective against hypoxic tumor cells.[4]

Antimicrobial Activity

The quinoxaline scaffold is a key component in several antimicrobial agents.[2][11] Derivatives have shown potent activity against a range of pathogens:

  • Antibacterial: Quinoxalines have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[2]

  • Antifungal: Certain quinoxaline derivatives exhibit significant antifungal properties.[2]

  • Antiprotozoal: Quinoxaline 1,4-di-N-oxide derivatives have shown promising activity against protozoa such as Entamoeba histolytica.[3]

Quantitative Data for Structurally Related Quinoxaline Derivatives

To provide a context for the potential potency of this compound, the following table summarizes quantitative biological data for various quinoxaline derivatives from the literature.

Compound ClassTarget/AssayIC₅₀/EC₅₀Reference
Quinoxaline-7-carboxylate 1,4-di-N-oxidesEntamoeba histolytica0.331 - 3.56 µM[3]
Quinoxaline c-Met Kinase Inhibitorsc-Met KinasePotent Inhibition[10]
3-phenyl-quinoxaline-2-carbonitrile 1,4-di-N-oxidesPlasmodium falciparum0.63 µM[4]

Note: This data is for related quinoxaline compounds and not for this compound itself. It is presented to illustrate the therapeutic potential of the quinoxaline scaffold.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of a novel compound against cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MKN-45, a gastric cancer cell line)[10]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells, perform a cell count, and dilute to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification 2_chloroquinoxaline 2-chloroquinoxaline williamson_synthesis Williamson Ether Synthesis (SNAr) 2_chloroquinoxaline->williamson_synthesis 2. DMF, 80-100°C glycolic_acid Glycolic Acid sodium_glycolate Sodium Glycolate Formation glycolic_acid->sodium_glycolate 1. NaH, DMF NaH NaH NaH->sodium_glycolate sodium_glycolate->williamson_synthesis crude_product Crude Product williamson_synthesis->crude_product 3. Acidic Work-up purified_product This compound crude_product->purified_product 4. Purification

Caption: Proposed synthetic workflow for this compound.

Generalized Kinase Inhibition Pathway

Kinase_Inhibition Quinoxaline_Derivative Quinoxaline Derivative Quinoxaline_Derivative->Inhibition Kinase Protein Kinase (e.g., c-Met) Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Inhibition->Kinase Block Block

Caption: Generalized pathway for kinase inhibition by a quinoxaline derivative.

Conclusion

This compound represents a novel and unexplored member of the pharmacologically significant quinoxaline family. While direct experimental data is currently lacking, this technical guide provides a solid foundation for future research. The proposed Williamson ether synthesis offers a viable route for its preparation, and the extensive literature on related compounds suggests a strong potential for biological activity, particularly in the areas of oncology and infectious diseases. The provided experimental protocols for synthesis and biological evaluation serve as a starting point for researchers to synthesize and investigate the therapeutic potential of this promising molecule.

References

An In-depth Technical Guide to Homologs of 2-(Quinoxalin-2-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of homologs of 2-(quinoxalin-2-yloxy)acetic acid. The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area.

Biological Activity of this compound Homologs

Homologs of this compound and its derivatives have been investigated for a variety of therapeutic applications. Their biological activities are diverse, ranging from enzyme inhibition to the modulation of key signaling pathways involved in cancer and inflammation. The following tables summarize the quantitative data for various quinoxaline derivatives, categorized by their primary biological target.

Kinase Inhibitory Activity

Quinoxaline derivatives have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.

Compound ID/ReferenceTarget Kinase(s)IC50 (nM)Cell Line/Assay Conditions
Compound 26e [1]ASK130.17In vitro kinase assay
GS-4997 (Reference) [1]ASK1150In vitro kinase assay
Pyrrolo[3,2-b]quinoxaline 13 [2]LYN<1000Chemical proteomics
Pyrrolo[3,2-b]quinoxaline 13 [2]BTK<1000Chemical proteomics
Pyrrolo[3,2-b]quinoxaline 13 [2]CSK<1000Chemical proteomics
Pyrrolo[3,2-b]quinoxaline 13 [2]YES1<1000Chemical proteomics
Enzyme Inhibitory Activity

Beyond kinases, quinoxaline derivatives have been shown to inhibit other classes of enzymes, highlighting their broad therapeutic potential.

Compound ID/ReferenceTarget EnzymeIC50 (µM)Assay Conditions
Compound 6a [3]sPLA2 hG-IIA0.0475De Aranjo and Radvany method
Compound 6b [3]sPLA2 hG-IIA0.0765De Aranjo and Radvany method
Compound 6c [3]α-glucosidase0.0953Monitoring of 4-nitrophenol release
Acarbose (Reference) [3]α-glucosidase>0.0953Monitoring of 4-nitrophenol release
Quinoxaline Compound 3 [4][5]HIV Reverse Transcriptase0.33Recombinant wild-type RT enzyme assay
Nevirapine (Reference) [5]HIV Reverse Transcriptase0.10Recombinant wild-type RT enzyme assay
Antiproliferative Activity

The cytotoxic effects of quinoxaline derivatives against various cancer cell lines are a significant area of investigation.

Compound ID/ReferenceCell LineIC50 (µM)
Compound 12 [6]A549 (Lung)0.19
Compound 12 [6]HCT116 (Colon)0.51
Compound 12 [6]MCF-7 (Breast)0.32
Compound 4m [7]A549 (Lung)9.32
5-Fluorouracil (Reference) [7]A549 (Lung)4.89

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative quinoxaline homologs and for key biological assays used to evaluate their activity.

General Synthesis of Quinoxaline Derivatives

A common and versatile method for the synthesis of the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8]

Materials:

  • o-phenylenediamine (1 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

  • Toluene (8 mL)

  • Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) (0.1 g)[8]

  • Anhydrous Na2SO4

  • Ethanol (for recrystallization)

Procedure:

  • To a mixture of the o-phenylenediamine and the 1,2-dicarbonyl compound in toluene, add the catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the desired quinoxaline derivative.

ASK1 Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This protocol is adapted from a study on quinoxaline derivatives as ASK1 inhibitors.[1]

Materials:

  • ASK1 kinase

  • MBP substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in 100% DMSO)

  • 1x Kinase buffer (25 mM MgCl2, 4 mM DTT, 20 mM HEPES, pH = 7.5, 0.01% Triton X-100)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in 100% DMSO.

  • Transfer 40 nL of the compound solutions to the assay plate using an Echo liquid handler.

  • Prepare the ASK1 kinase solution in 1x kinase buffer at twice the final desired concentration and add 2.5 µL to each well (except for the no-enzyme control wells, to which 2.5 µL of 1x kinase buffer is added).

  • Prepare a substrate solution containing MBP and ATP in 1x kinase buffer at four times the desired final concentration.

  • Initiate the kinase reaction by adding the substrate solution to the wells.

  • Incubate the reaction at the appropriate temperature and for a specified time.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Luminescent Assay system according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Quinoxaline derivatives exert their biological effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by these compounds.

Apoptosis Signal-Regulating Kinase 1 (ASK1) Pathway

ASK1 is a key component of the MAP kinase signaling cascade that is activated by various cellular stresses, leading to inflammation and apoptosis. Quinoxaline derivatives have been identified as potent inhibitors of ASK1.[1]

ASK1_Pathway Stress Oxidative Stress, ER Stress, TNF-α ASK1 ASK1 Stress->ASK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis Quinoxaline Quinoxaline Homologs Quinoxaline->ASK1 inhibits

Caption: ASK1 signaling pathway and its inhibition by quinoxaline homologs.

Intrinsic and Extrinsic Apoptosis Pathways

Several quinoxaline derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway.[6]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Pro-Caspase-8 to Caspase-8 DISC->Caspase8 Caspase3 Pro-Caspase-3 to Caspase-3 Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_Family Bcl-2 Family (Bax/Bak activation) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Pro-Caspase-9 to Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis_Outcome Apoptosis Caspase3->Apoptosis_Outcome Quinoxaline Quinoxaline Homologs Quinoxaline->Bcl2_Family induces

Caption: Overview of apoptosis pathways and the role of quinoxalines.

IL-6/JAK/STAT3 Signaling Pathway

The IL-6/JAK/STAT3 pathway is a critical signaling cascade in immunity and cancer.[9] Quinoxaline derivatives have been implicated in the modulation of pathways involving STAT3.

IL6_JAK_STAT3_Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 associates with JAK JAK gp130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_P p-STAT3 (Dimerization) STAT3->STAT3_P Nucleus Nucleus STAT3_P->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Quinoxaline Quinoxaline Homologs Quinoxaline->JAK may inhibit

Caption: The IL-6/JAK/STAT3 signaling cascade.

mTORC1 Signaling Pathway

The mTORC1 pathway is a central regulator of cell growth and metabolism, and its dysregulation is common in cancer. Some quinoxaline derivatives have been shown to affect mTOR signaling.[2]

mTORC1_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT Akt PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 inhibits Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC1->EIF4EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis inhibits Quinoxaline Quinoxaline Homologs Quinoxaline->mTORC1 may inhibit

Caption: Overview of the mTORC1 signaling pathway.

Conclusion

The homologs of this compound represent a versatile class of compounds with a broad spectrum of biological activities. Their potential as inhibitors of kinases, other enzymes, and as antiproliferative agents makes them attractive candidates for further drug discovery and development efforts. The data, protocols, and pathway visualizations presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and synthesis of novel quinoxaline derivatives with enhanced potency and selectivity. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for realizing their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 2-(quinoxalin-2-yloxy)acetic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential biological activities of 2-(quinoxalin-2-yloxy)acetic acid and detailed protocols for its evaluation in various biological assays. The information is based on the known biological activities of structurally related quinoxaline derivatives.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1][2] These compounds have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] The versatile nature of the quinoxaline scaffold allows for structural modifications to develop novel therapeutic agents with enhanced potency and selectivity.[4][5] this compound, as a member of this family, holds promise for investigation in various biological assays to uncover its therapeutic potential.

Potential Biological Applications

Based on the activities of related quinoxaline compounds, this compound is a candidate for evaluation in the following areas:

  • Anticancer Activity: Many quinoxaline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6][7][8] They can induce apoptosis, inhibit cell cycle progression, and target key signaling pathways involved in cancer, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[6][9][10]

  • Antimicrobial Activity: Quinoxaline derivatives have shown significant activity against a broad spectrum of bacteria (Gram-positive and Gram-negative) and fungi.[2][11][12][13]

  • Anti-inflammatory Activity: Several quinoxaline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[4][5][14]

Data Presentation: Biological Activities of Representative Quinoxaline Derivatives

The following table summarizes the quantitative data for various quinoxaline derivatives from published studies, which can serve as a reference for designing experiments with this compound.

Compound ClassAssayTarget/Cell LineActivity MetricValueReference
Quinoxaline DerivativesAnticancer (MTT Assay)HCT116, HepG2, MCF-7IC500.81 µM - 4.54 µM[4]
Quinoxaline DerivativesEGFR InhibitionEGFRIC500.3 µM - 0.9 µM[4]
2,3-diphenyl quinoxaline-1,4-di-N-oxide derivativesAntimicrobial (Agar Well Diffusion)P. aeruginosaZone of InhibitionPotent Activity[11]
Quinoxaline DerivativesAnticancerHCT116GI500.36 µM[6]
Quinoxaline DerivativesIn vivo Anti-inflammatoryCarrageenan-induced paw edema% Reduction in edema46.77% - 53.91%[5]
Benzo[g]quinoxaline derivativesTopoisomerase IIβ InhibitionTopoisomerase IIβInhibitory ConcentrationSubmicromolar[7]
Quinoxaline 1,4-di-N-oxide derivativesIn vitro Anti-inflammatory (LOX inhibition)Soybean LipoxygenaseIC50<1µM[14]
Aminoalcohol-based quinoxalinesAnticancerHt-29Apoptosis InductionSignificant at 12.5 & 25 µg/mL[3]
Tetrazolo[1,5-a]quinoxaline derivativesAnticancerVarious tumor cell linesIC500.01 - 0.06 µg/mL[1]
Quinoxaline-2-carboxylic acid derivativesPim-1 Kinase InhibitionPim-1IC5074 nM[15]
Quinoxaline DerivativesTubulin Polymerization InhibitionThree human cancer cell linesIC500.19 - 0.51 µM[9]
3-methylquinoxaline-based derivativesVEGFR-2 InhibitionVEGFR-2IC502.7 nM[16]
Quinoxaline derivativeAntibacterialMRSAMIC1–4 μg/mL[17]

Experimental Protocols

Here are detailed protocols for key experiments to evaluate the biological activity of this compound.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.[18][19][20]

Materials:

  • Human cancer cell lines (e.g., HCT116, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]

  • Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF with 2% glacial acetic acid, pH 4.7)[18]

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium and incubate for 24 hours.[21]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[6]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18][19]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[19][22]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Test: Agar Well Diffusion Method

This method assesses the ability of a compound to inhibit the growth of microorganisms.[11][23]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[13][23]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[13]

  • Nutrient agar or Mueller-Hinton agar (for bacteria)

  • Sabouraud dextrose agar (for fungi)[13]

  • Sterile petri dishes

  • This compound

  • Positive controls (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)[13][24]

  • Negative control (e.g., DMSO)

  • Sterile cork borer (6 mm diameter)

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50 µL) of different concentrations of this compound, positive control, and negative control into separate wells.[23]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.[23]

  • Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined using a broth microdilution method for more quantitative results.[17][25]

In Vitro Anti-inflammatory Assay: Lipoxygenase (LOX) Inhibition

This assay measures the ability of a compound to inhibit the lipoxygenase enzyme, which is involved in the inflammatory pathway.[14][26][27]

Materials:

  • Soybean lipoxygenase (15-LO) enzyme solution[26]

  • Linoleic acid (substrate) solution[26]

  • Borate buffer (0.2 M, pH 9.0)[26]

  • This compound

  • Positive control (e.g., Nordihydroguaiaretic acid - NDGA)[28]

  • DMSO

  • UV/Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, mix the borate buffer, enzyme solution, and the test compound (dissolved in DMSO) or DMSO alone (for control). Incubate for 5 minutes at room temperature.[26]

  • Reaction Initiation: Add the linoleic acid substrate solution to initiate the reaction.[28]

  • Absorbance Measurement: Immediately measure the change in absorbance at 234 nm for 5 minutes. The formation of the hydroperoxide product from linoleic acid by LOX results in an increase in absorbance at this wavelength.[26][27]

  • Data Analysis: Calculate the percentage of inhibition of LOX activity by the test compound compared to the control. Determine the IC50 value.

VEGFR-2 Kinase Inhibition Assay

This assay determines if the compound can inhibit the kinase activity of VEGFR-2, a key receptor in angiogenesis.[10][29][30]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase assay buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate[30]

  • Kinase-Glo™ MAX reagent[29]

  • This compound

  • Positive control (e.g., Sorafenib)[10]

  • White 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a white 96-well plate, add the kinase assay buffer, VEGFR-2 enzyme, the test compound at various concentrations, and the substrate.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

  • Signal Detection: Add the Kinase-Glo™ MAX reagent to each well to stop the reaction and measure the remaining ATP via a luminescence signal.

  • Luminescence Measurement: Read the luminescence on a microplate reader.

  • Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of VEGFR-2 inhibition for each compound concentration and determine the IC50 value.

Apoptosis Induction Analysis: Annexin V-FITC/PI Staining by Flow Cytometry

This method quantifies the number of apoptotic and necrotic cells after treatment with the compound.[31][32][33]

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[33]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[33]

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.[34]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[34]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the cell populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

G Experimental Workflow for Biological Screening cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays A This compound B Anticancer Assay (MTT) A->B Test Compound C Antimicrobial Assay (Agar Diffusion) A->C Test Compound D Anti-inflammatory Assay (LOX Inhibition) A->D Test Compound E VEGFR-2 Kinase Assay B->E If Active F Apoptosis Assay (Flow Cytometry) B->F If Active G Cell Cycle Analysis B->G If Active H In vivo Studies C->H If Active D->H If Active

Caption: General workflow for screening the biological activities of this compound.

G Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P P VEGFR2->P PLCg PLCγ P->PLCg Autophosphorylation PI3K PI3K P->PI3K Autophosphorylation RAS Ras P->RAS Autophosphorylation AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinoxaline Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a potential quinoxaline derivative.

G Induction of Apoptosis Compound This compound Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Stress (ROS Production) Cell->Mitochondria Induces Bax Bax/Bcl-2 ratio ↑ Mitochondria->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential mechanism of apoptosis induction by this compound.

References

Application Notes and Protocols for Quinoxaline Derivatives in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific in vitro studies for 2-(quinoxalin-2-yloxy)acetic acid. The following application notes and protocols are based on the broader class of quinoxaline derivatives, which are known to possess a wide range of biological activities. These notes are intended to serve as a general guide for researchers interested in the in vitro evaluation of novel quinoxaline compounds.

Application Notes

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1][2][3][4] This structural motif is a key component in a variety of biologically active molecules, leading to their extensive investigation in medicinal chemistry.[5][6] Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antiprotozoal activities.[1][4][5][6] Their versatility makes them promising scaffolds for the development of new therapeutic agents.[6]

Mechanism of Action

The mechanism of action of quinoxaline derivatives is diverse and dependent on their specific chemical structures. Some of the reported mechanisms include:

  • DNA Damage: Certain quinoxaline 1,4-dioxides have been shown to act as DNA-damaging agents, which contributes to their antimicrobial and antitumor activities.[7][8][9] These compounds can be bioreduced to generate reactive oxygen species that induce DNA strand breaks.

  • Kinase Inhibition: Several quinoxaline derivatives have been identified as potent inhibitors of various protein kinases.[10] By targeting the ATP-binding site of kinases, these compounds can modulate signaling pathways involved in cell proliferation, survival, and angiogenesis, making them attractive candidates for cancer therapy.[2][10]

  • Enzyme Inhibition: Beyond kinases, quinoxaline scaffolds have been utilized to design inhibitors of other enzymes crucial for disease progression.

  • Receptor Antagonism: Some quinoxaline derivatives have been shown to act as antagonists for receptors like the serotonin 5-HT3 receptor, suggesting potential applications in neurological disorders.[4]

In Vitro Applications

Based on their diverse biological activities, quinoxaline derivatives, including potentially this compound, can be evaluated in a variety of in vitro assays:

  • Antimicrobial Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

  • Anticancer Cytotoxicity Assays: To assess the anti-proliferative effects on different cancer cell lines.

  • Enzyme Inhibition Assays: To quantify the inhibitory activity against specific enzymes, such as kinases.

  • Anti-inflammatory Assays: To measure the inhibition of inflammatory mediators in cell-based models.

  • Antiviral Assays: To evaluate the ability to inhibit viral replication in host cells.

Quantitative Data Summary

The following table is a representative example of how quantitative data for a novel quinoxaline derivative might be presented.

Assay Type Target Cell Line / Strain Metric Value (µM)
Cytotoxicity-Human Colon Carcinoma (HCT 116)IC502.5[2]
Antimycobacterial-M. tuberculosisMIC1.25[8][9]
Kinase InhibitionEphA3 Tyrosine Kinase-IC50Hypothetical Value
Sirtuin ActivationSirt6-EC50Hypothetical Value
Anti-inflammatoryCOX-2-IC50Hypothetical Value

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a common method for determining the cytotoxic effects of a quinoxaline compound on a cancer cell line.

1. Materials and Reagents:

  • Quinoxaline compound stock solution (e.g., 10 mM in DMSO)
  • Cancer cell line (e.g., HCT 116)
  • Complete growth medium (e.g., DMEM with 10% FBS)
  • Phosphate-buffered saline (PBS)
  • Trypsin-EDTA
  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
  • DMSO
  • 96-well cell culture plates
  • Microplate reader

2. Procedure:

  • Cell Seeding:
  • Harvest and count cells.
  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
  • Compound Treatment:
  • Prepare serial dilutions of the quinoxaline compound in complete growth medium.
  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
  • Incubate for 48-72 hours.
  • MTT Assay:
  • Add 20 µL of MTT solution to each well.
  • Incubate for 4 hours at 37°C.
  • Carefully remove the medium containing MTT.
  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate gently for 10 minutes to ensure complete dissolution.
  • Data Acquisition:
  • Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis:
  • Subtract the absorbance of the blank wells from all other readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis compound_prep Compound Dilution treatment Incubation with Compound compound_prep->treatment cell_culture Cell Culture & Seeding cell_culture->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization readout Absorbance Reading formazan_solubilization->readout data_analysis IC50 Calculation readout->data_analysis kinase_inhibition_pathway growth_factor Growth Factor receptor_tk Receptor Tyrosine Kinase growth_factor->receptor_tk ras Ras receptor_tk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cell_proliferation Cell Proliferation & Survival transcription_factors->cell_proliferation quinoxaline_derivative Quinoxaline Derivative quinoxaline_derivative->raf

References

Application Note 1: Antimycobacterial Activity of Quinoxaline-2-Carboxylic Acid 1,4-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the in vivo applications of quinoxaline derivatives reveals their emerging potential in various therapeutic areas. While direct in vivo studies on 2-(quinoxalin-2-yloxy)acetic acid are not extensively documented in the available literature, significant research has been conducted on structurally related compounds, particularly derivatives of quinoxaline-2-carboxylic acid and its 1,4-dioxides. These studies highlight the promise of the quinoxaline scaffold in the development of novel therapeutic agents.

This document provides detailed application notes and protocols based on published research, focusing on the antimycobacterial and pharmacokinetic properties of quinoxaline derivatives.

Introduction: Derivatives of quinoxaline-2-carboxylic acid 1,4-dioxide have been investigated for their potential as antimycobacterial agents, offering a promising scaffold for the development of new drugs against tuberculosis (TB)[1][2]. The rising incidence of multidrug-resistant TB necessitates the discovery of novel therapeutics with different mechanisms of action[1].

Key Findings: A study investigating novel 3-methylquinoxaline 1,4-dioxides identified a specific derivative, compound 4, with significant antimycobacterial activity against Mycobacterium tuberculosis (M. tuberculosis)[1]. In vivo studies in a murine tuberculosis model demonstrated the potential of this compound. While the positive control, rifampicin, showed slower activity, it remained significantly different from the tested derivative across all doses[1]. Importantly, no toxic effects were observed for the quinoxaline derivative in the mouse model, underscoring its potential as a starting point for the development of new anti-TB drug candidates[1][2].

Mechanism of Action: Genomic sequencing of drug-resistant M. smegmatis mutants suggests that these quinoxaline-2-carboxylic acid 1,4-dioxide derivatives act as DNA-damaging agents[1][2].

Application Note 2: Pharmacokinetic Modeling of Quinoxaline-2-Carboxylic Acid

Introduction: Understanding the pharmacokinetic profile of a drug candidate is crucial for its development. A physiologically based pharmacokinetic (PBPK) model has been developed to describe the disposition of quinoxaline-2-carboxylic acid (QCA), a metabolite of the veterinary drug cyadox, in rats and extrapolated to pigs[3][4]. PBPK models are valuable tools for predicting tissue distribution and depletion of veterinary drugs in food-producing animals[4].

Model and Findings: A multi-compartment PBPK model was established to simulate the distribution of QCA in various tissues, including blood, muscle, liver, kidney, and adipose tissue[3]. The model was validated with experimental data and showed a high correlation between predicted and observed concentrations in both rats and swine[3]. This model provides a foundation for developing more reliable pig models and can aid in food safety assessments for veterinary drugs[3][4].

Quantitative Data Summary

Table 1: In Vivo Antimycobacterial Activity of Quinoxaline-2-Carboxylic Acid 1,4-Dioxide Derivative 4

Compound/Drug Dose Animal Model Efficacy
Derivative 4 Not specified in abstract Murine Tuberculosis Model Comparable to negative control

| Rifampicin (Positive Control) | 10 mg/kg | Murine Tuberculosis Model | Slower but significantly different activity compared to derivative 4[1] |

Table 2: Correlation Coefficients of the PBPK Model for Quinoxaline-2-Carboxylic Acid

Species Tissue Correlation Coefficient (Predicted vs. Observed)
Rat Plasma 0.98[3]
Rat Liver 0.98[3]
Rat Kidney 0.98[3]
Rat Adipose 0.99[3]
Rat Muscle 0.95[3]

| Swine | Tissues | > 0.90[3] |

Experimental Protocols

Protocol 1: In Vivo Murine Tuberculosis Model

Objective: To evaluate the in vivo efficacy of quinoxaline-2-carboxylic acid 1,4-dioxide derivatives against M. tuberculosis.

Materials:

  • Female BALB/c mice

  • Autoluminescent reporter strain of M. tuberculosis (e.g., AlRa)

  • Quinoxaline-2-carboxylic acid 1,4-dioxide derivative (e.g., compound 4)

  • Rifampicin (positive control)

  • Vehicle for drug administration (e.g., sterile water, saline with 5% DMSO)

  • Bioluminescence imaging system

Procedure:

  • Infection: Mice are infected with the autoluminescent M. tuberculosis strain via the intravenous or aerosol route to establish a systemic infection.

  • Treatment:

    • Treatment is initiated a specified number of days post-infection.

    • Mice are randomly assigned to treatment groups: vehicle control, quinoxaline derivative, and rifampicin.

    • The quinoxaline derivative is administered orally or intraperitoneally at predetermined doses[1].

    • Rifampicin is administered at a standard dose (e.g., 10 mg/kg)[1].

    • Treatment is administered daily or as determined by the study design for a specified duration.

  • Monitoring:

    • The bacterial load is monitored non-invasively at regular intervals using a bioluminescence imaging system.

    • Animal body weight and clinical signs are monitored throughout the study to assess toxicity.

  • Endpoint Analysis:

    • At the end of the treatment period, mice are euthanized.

    • Organs (lungs, spleen, liver) are harvested for colony-forming unit (CFU) enumeration to determine the bacterial burden.

    • Histopathological analysis of tissues may be performed to assess inflammation and tissue damage.

Protocol 2: Physiologically Based Pharmacokinetic (PBPK) Modeling

Objective: To develop and validate a PBPK model to describe the disposition of quinoxaline-2-carboxylic acid.

Methodology:

  • Model Structure: A multi-compartment model is constructed to represent different organs and tissues (e.g., blood, liver, kidney, muscle, adipose) interconnected by blood flow[3][4].

  • Parameterization:

    • System Parameters: Physiological parameters such as organ volumes, blood flow rates, and tissue composition for the specific animal species (e.g., rat, pig) are obtained from literature or experimental measurements.

    • Compound-Specific Parameters: Physicochemical properties of quinoxaline-2-carboxylic acid (e.g., molecular weight, lipophilicity, plasma protein binding) and pharmacokinetic parameters (e.g., clearance, absorption rate) are determined through in vitro and in vivo experiments.

  • Model Simulation: The model is implemented in a specialized software program (e.g., ACSL, GastroPlus). The software uses differential equations to simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound over time.

  • In Vivo Studies for Data Generation:

    • Animals (e.g., rats, pigs) are administered a single oral dose of a parent compound (e.g., cyadox) that metabolizes to quinoxaline-2-carboxylic acid[3].

    • Blood and tissue samples are collected at multiple time points.

    • The concentration of quinoxaline-2-carboxylic acid in the samples is quantified using analytical methods like HPLC-MS/MS.

  • Model Validation:

    • The simulated concentration-time profiles are compared with the experimentally determined data from the in vivo studies.

    • The goodness of fit is evaluated using statistical methods, such as calculating the correlation coefficients between predicted and observed values[3].

  • Extrapolation: The validated model from one species (e.g., rat) can be scaled to another species (e.g., pig) by adjusting the physiological parameters, allowing for interspecies extrapolation of the pharmacokinetic profile[3].

Visualizations

G cluster_workflow Experimental Workflow: Murine Tuberculosis Model infection Infection of Mice (Autoluminescent M. tuberculosis) treatment Treatment Initiation (Vehicle, Quinoxaline Derivative, Rifampicin) infection->treatment monitoring Bioluminescence Imaging & Clinical Monitoring treatment->monitoring endpoint Endpoint Analysis (CFU Enumeration, Histopathology) monitoring->endpoint G cluster_pbpk Logical Relationship: PBPK Model Development model_structure Model Structure Definition (Multi-compartment) parameterization Parameterization (System & Compound Data) model_structure->parameterization simulation Model Simulation (Software) parameterization->simulation validation Model Validation (Comparison & Correlation) simulation->validation in_vivo In Vivo Studies (Data Generation) in_vivo->validation extrapolation Interspecies Extrapolation validation->extrapolation G cluster_sar Structure-Activity Relationship (SAR) Logic lead Lead Compound (Quinoxaline Scaffold) modification Structural Modification (e.g., Substitution at R1, R2) lead->modification synthesis Synthesis of Derivatives modification->synthesis bioassay Biological Evaluation (e.g., In vivo testing) synthesis->bioassay sar_analysis SAR Analysis (Identify key structural features for activity) bioassay->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->modification Iterative Process

References

Application Notes and Protocols for Cell-Based Assays with 2-(Quinoxalin-2-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of publicly available scientific literature did not yield specific cell-based assay data, established signaling pathways, or detailed experimental protocols for the compound 2-(quinoxalin-2-yloxy)acetic acid. The following application notes and protocols are presented as a representative example based on the activities of structurally related quinoxaline derivatives and standard cell biology methodologies. The data presented is hypothetical and should be treated as a template for experimental design and data presentation.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document provides a hypothetical framework for investigating the cellular effects of a specific derivative, this compound, using common cell-based assays. The protocols outlined below are for assessing cytotoxicity, and apoptosis, and for investigating a potential mechanism of action through a hypothetical signaling pathway.

Data Presentation: Hypothetical Assay Results

The following tables summarize potential quantitative data from cell-based assays investigating the effects of this compound on a cancer cell line (e.g., PC-3, prostate cancer).

Table 1: Cytotoxicity of this compound on PC-3 Cells

CompoundAssay TypeCell LineIncubation Time (hours)IC₅₀ (µM)
This compoundMTTPC-34815.5
Doxorubicin (Control)MTTPC-3481.2

Table 2: Apoptosis Induction in PC-3 Cells by this compound

Treatment (at IC₅₀ concentration)Assay Type% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle ControlAnnexin V/PI Staining4.22.1
This compoundAnnexin V/PI Staining25.810.3

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • PC-3 cells (or other suitable cell line)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed PC-3 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • PC-3 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed PC-3 cells in 6-well plates at a density of 2 x 10⁵ cells/well.

  • Incubate for 24 hours, then treat the cells with this compound at its predetermined IC₅₀ concentration. Include a vehicle control.

  • Incubate for 24 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations: Hypothetical Signaling Pathway and Workflow

Below are diagrams representing a hypothetical signaling pathway that could be affected by this compound and a general workflow for the cell-based assays.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 GF Growth Factor GF->Receptor Compound 2-(quinoxalin-2-yloxy) acetic acid Compound->Kinase1 Inhibition Kinase2 Kinase B Kinase1->Kinase2 Apoptosis Apoptosis Kinase1->Apoptosis TF Transcription Factor Kinase2->TF Gene Target Genes (Proliferation, Survival) TF->Gene Activation

Caption: Hypothetical signaling pathway for this compound.

G cluster_assays Perform Assays start Start: Prepare Compound Stock seed Seed Cells in Multi-well Plates start->seed incubate1 Incubate Cells (24 hours) seed->incubate1 treat Treat Cells with Compound Dilutions incubate1->treat incubate2 Incubate Cells (24-48 hours) treat->incubate2 mtt MTT Assay: Add MTT, then DMSO incubate2->mtt flow Flow Cytometry: Stain with Annexin V/PI incubate2->flow readout Data Acquisition: Plate Reader / Flow Cytometer mtt->readout flow->readout analyze Data Analysis: Calculate IC50 / % Apoptosis readout->analyze end End: Report Results analyze->end

Caption: General experimental workflow for cell-based assays.

Application Notes and Protocols for 2-(quinoxalin-2-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental framework for the investigation of 2-(quinoxalin-2-yloxy)acetic acid, a member of the quinoxaline class of heterocyclic compounds. Quinoxaline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4][5][6] These notes offer comprehensive protocols for the synthesis, in vitro screening, and preliminary mechanistic evaluation of the title compound, guiding researchers in the systematic exploration of its therapeutic potential.

Synthesis Protocol

While a specific protocol for this compound is not extensively documented, a feasible synthetic route can be adapted from established methods for similar quinoxaline ethers.[7] The proposed synthesis involves the nucleophilic substitution of a halogenated quinoxaline precursor with a hydroxyacetic acid derivative.

1.1. Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of 2-chloroquinoxaline with glycolic acid in the presence of a suitable base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-chloroquinoxaline 2-Chloroquinoxaline Reaction Nucleophilic Substitution 2-chloroquinoxaline->Reaction Glycolic_acid Glycolic Acid Glycolic_acid->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Heat Heat Heat->Reaction Target_Compound This compound Reaction->Target_Compound

Caption: Proposed synthesis of this compound.

1.2. Detailed Protocol

  • Preparation: To a solution of 2-chloroquinoxaline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Reaction: Stir the mixture at room temperature for 30 minutes. Then, add a solution of glycolic acid (1.1 eq) in anhydrous DMF.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and quench with ice-cold water.

  • Extraction: Acidify the aqueous solution with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Evaluation

Given the broad spectrum of activities reported for quinoxaline derivatives, a tiered screening approach is recommended to identify the most promising therapeutic area for this compound.

2.1. Experimental Workflow for In Vitro Screening

G Start Synthesized this compound Primary_Screening Primary Screening (Single High Concentration) Start->Primary_Screening Anticancer Anticancer Activity (e.g., NCI-60 Panel) Primary_Screening->Anticancer Antimicrobial Antimicrobial Activity (e.g., MIC Assay) Primary_Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Activity (e.g., LOX Inhibition) Primary_Screening->Anti_inflammatory Dose_Response Dose-Response & IC50/MIC Determination Anticancer->Dose_Response Antimicrobial->Dose_Response Anti_inflammatory->Dose_Response Lead_Identification Identification of Primary Activity Dose_Response->Lead_Identification

Caption: Tiered in vitro screening workflow.

2.2. Anticancer Activity Protocol (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on various cancer cell lines.[1]

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116 colorectal carcinoma, HepG2 hepatocellular carcinoma, MCF-7 breast adenocarcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Parameter HCT-116 HepG2 MCF-7 Doxorubicin (Control)
IC₅₀ (µM) [Insert Data][Insert Data][Insert Data][Insert Data]

2.3. Antimicrobial Activity Protocol (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in appropriate broth media in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37 °C for 24 hours (bacteria) or 48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Microorganism MIC (µg/mL) Ciprofloxacin (Control) Fluconazole (Control)
S. aureus [Insert Data][Insert Data]N/A
E. coli [Insert Data][Insert Data]N/A
C. albicans [Insert Data]N/A[Insert Data]

2.4. Anti-inflammatory Activity Protocol (Lipoxygenase Inhibition Assay)

This assay evaluates the compound's ability to inhibit the lipoxygenase (LOX) enzyme, which is involved in inflammatory pathways.[3]

  • Enzyme Solution: Prepare a solution of soybean lipoxygenase in borate buffer.

  • Substrate Solution: Prepare a solution of linoleic acid (substrate) in borate buffer.

  • Assay: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and pre-incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution.

  • Absorbance Measurement: Measure the formation of the hydroperoxide product by monitoring the increase in absorbance at 234 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Parameter This compound Indomethacin (Control)
LOX Inhibition IC₅₀ (µM) [Insert Data][Insert Data]

Mechanistic Studies

Based on the results of the primary screening, further experiments can be designed to elucidate the mechanism of action.

3.1. Kinase Inhibition Profiling

If the compound shows significant anticancer activity, its effect on a panel of kinases can be investigated, as many quinoxaline derivatives are known kinase inhibitors.[8]

Active_Compound Compound with Potent Anticancer Activity Kinase_Panel Kinase Panel Screening (e.g., KinomeScan) Active_Compound->Kinase_Panel Hit_Identification Identification of Primary Kinase Targets Kinase_Panel->Hit_Identification Validation Biochemical & Cellular Target Validation Assays Hit_Identification->Validation Pathway_Analysis Signaling Pathway Elucidation Validation->Pathway_Analysis

Caption: Workflow for kinase inhibitor profiling.

Protocol: In Vitro Kinase Assay (Example: ASK1) [9]

  • Reagents: Prepare assay buffer, recombinant human ASK1 enzyme, ATP, and a suitable substrate.

  • Compound Dilution: Prepare serial dilutions of this compound.

  • Assay Plate Preparation: Add the test compound, ASK1 enzyme, and buffer to a 384-well plate.

  • Reaction Initiation: Start the kinase reaction by adding ATP and the substrate.

  • Incubation: Incubate at room temperature for a specified time.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Kinase Target IC₅₀ (nM)
ASK1 [Insert Data]
... (other kinases)[Insert Data]

3.2. Sirtuin Activation Assay

Recent studies have identified quinoxaline derivatives as Sirtuin activators. If the compound's activity profile suggests a role in metabolic regulation or cellular aging, its effect on sirtuin activity can be assessed.[10]

Protocol: In Vitro Sirt6 Deacetylation Assay [10]

  • Reagents: Use a commercial Sirt6 activity assay kit (e.g., Fluor de Lys).

  • Compound Screening: Initially screen the compound at a high concentration (e.g., 100 µM) to identify activation.

  • Dose-Response: For active compounds, perform a dose-response analysis to determine the AC₅₀ (concentration for 50% activation).

  • Assay Procedure: Follow the manufacturer's protocol, which typically involves incubating recombinant Sirt6 with an acetylated fluorescent peptide substrate in the presence of the test compound.

  • Fluorescence Measurement: Measure the fluorescence to quantify the extent of deacetylation.

Parameter This compound UBCS039 (Control)
Sirt6 Activation Fold (at 100 µM) [Insert Data][Insert Data]
AC₅₀ (µM) [Insert Data][Insert Data]

In Vivo and Pharmacokinetic Studies

Promising lead compounds identified from in vitro studies should be further evaluated in animal models.

4.1. In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema) [3]

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer this compound orally or intraperitoneally at different doses.

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

4.2. Pharmacokinetic (PK) Modeling

A physiologically based pharmacokinetic (PBPK) model can be developed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This can be adapted from existing models for similar quinoxaline structures.[11]

PBPK Model Compartments:

  • Blood

  • Liver

  • Kidney

  • Muscle

  • Fat

  • Other Tissues

Key Parameters to Determine:

  • Plasma protein binding

  • Renal clearance

  • Tissue/plasma partition coefficients

By systematically following these protocols, researchers can effectively characterize the biological activity of this compound and assess its potential as a novel therapeutic agent.

References

Application Notes and Protocols for Studying Hyperproliferative Disorders with Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data for the compound 2-(quinoxalin-2-yloxy)acetic acid . The following application notes and protocols are based on the broader class of quinoxaline derivatives that have been investigated for their potential in treating hyperproliferative disorders. The methodologies and potential mechanisms of action described are representative of the quinoxaline scaffold and should be adapted and validated for the specific compound of interest.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3][4][5][6][7] These compounds have been shown to exert their effects through various mechanisms, such as the induction of apoptosis, inhibition of topoisomerase II, and modulation of key signaling pathways involved in cell proliferation and survival.[2][8][9][10] This document provides a general framework for researchers, scientists, and drug development professionals interested in investigating the potential of quinoxaline derivatives, exemplified by the structural class of this compound, for the treatment of hyperproliferative disorders.

Data Presentation

The following tables summarize representative quantitative data for various quinoxaline derivatives against different cancer cell lines. This data is provided to illustrate the range of activities observed within this compound class.

Table 1: In Vitro Cytotoxicity of Representative Quinoxaline Derivatives

Compound IDCancer Cell LineAssayIC50 (µM)Reference
Compound IVPC-3 (Prostate)MTT2.11[2]
Compound IIIPC-3 (Prostate)MTT4.11[2]
Compound 11dMDA-MB-231 (Breast)Not Specified21.68[8]
Compound 11dMCF-7 (Breast)Not Specified35.81[8]
Compound 11VariousMTT0.81 - 2.91[10]
Compound 13VariousMTT0.81 - 2.91[10]
Compound 2aHCT-116 (Colon)Not Specified28.85 (µg/mL)[11]
Compound 7jHCT-116 (Colon)Not Specified26.75 (µg/mL)[11]

Table 2: Enzyme Inhibition Data for Representative Quinoxaline Derivatives

Compound IDTarget EnzymeAssayIC50 (µM)Reference
Compound IVTopoisomerase IINot Specified7.529[2]
Compound IIITopoisomerase IINot Specified21.98[2]
Compound 13EGFRNot Specified0.4[10]
Compound 11EGFRNot Specified0.6[10]
Compound 13COX-2Not Specified0.46[10]
Compound 11COX-2Not Specified0.62[10]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of a novel quinoxaline derivative.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC-3, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2][10]

Protocol 2: Apoptosis Assessment by Annexin V-FITC/PI Staining

Objective: To determine if the test compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[2][12]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of the test compound on cell cycle progression.

Materials:

  • Cancer cell line

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the test compound as described in Protocol 2.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[2]

Visualizations

Signaling Pathway Diagram

G Representative Signaling Pathway for Quinoxaline Derivatives Quinoxaline Quinoxaline Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Quinoxaline->RTK Inhibition Topoisomerase Topoisomerase II Quinoxaline->Topoisomerase Inhibition p53 p53 Quinoxaline->p53 Upregulation RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation DNA_Replication DNA Replication Topoisomerase->DNA_Replication Apoptosis Apoptosis Bcl2 Bcl-2 p53->Bcl2 Downregulation Caspases Caspases p53->Caspases Activation Bcl2->Apoptosis Inhibition Caspases->Apoptosis

Caption: Potential mechanisms of action for quinoxaline derivatives.

Experimental Workflow Diagram

G Experimental Workflow for Evaluating Quinoxaline Derivatives Start Start: Quinoxaline Derivative Synthesis Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Apoptosis Apoptosis Induction Analysis (Annexin V/PI Staining) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Apoptosis->CellCycle Mechanism Mechanism of Action Studies CellCycle->Mechanism Enzyme Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) Mechanism->Enzyme WesternBlot Western Blot Analysis (Signaling Proteins) Mechanism->WesternBlot InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo End End: Lead Compound Identification InVivo->End

Caption: A general workflow for anticancer drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: 2-(quinoxalin-2-yloxy)acetic acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(quinoxalin-2-yloxy)acetic acid. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification methods for this compound, based on general practices for quinoxaline derivatives and aryloxyacetic acids, are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities.

Q2: Which solvents are suitable for the recrystallization of this compound?

Q3: What are the potential impurities I might encounter?

A3: Common impurities can include unreacted starting materials such as 2-hydroxyquinoxaline and the haloacetic acid derivative used in the synthesis. Side products from potential N-alkylation of the quinoxaline ring instead of O-alkylation may also be present.

Q4: When should I opt for column chromatography instead of recrystallization?

A4: Column chromatography is preferred when impurities have similar solubility profiles to the desired product, making recrystallization ineffective. It is also useful for separating multiple components in a complex mixture. For carboxylic acids, normal-phase silica chromatography may require the addition of a small amount of acetic acid or trifluoroacetic acid (TFA) to the eluent to prevent streaking.[4] Reverse-phase chromatography is also a viable option.[4]

Troubleshooting Purification Issues

Issue Possible Cause(s) Troubleshooting Steps
Oiling out during recrystallization The compound is insoluble in the hot solvent, or the boiling point of the solvent is higher than the melting point of the compound. The cooling process is too rapid.- Use a more polar solvent or a solvent mixture. - Ensure the compound completely dissolves at the solvent's boiling point. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Poor recovery after recrystallization The compound is too soluble in the cold solvent. Too much solvent was used.- Choose a solvent in which the compound has lower solubility at room temperature. - Use the minimum amount of hot solvent required to dissolve the crude product. - Try precipitating the product by adding a less polar co-solvent (anti-solvent).
Compound streaks on TLC plate during column chromatography The carboxylic acid group is interacting strongly with the silica gel.- Add 0.1-1% acetic acid or TFA to your eluent system (e.g., ethyl acetate/hexane).[4] - Consider using reverse-phase chromatography.
Co-elution of impurities during column chromatography The polarity of the impurity is very similar to the product.- Optimize the eluent system by trying different solvent mixtures with varying polarities. - Consider using a different stationary phase (e.g., alumina) or a different chromatography technique like reverse-phase HPLC.
Product is not precipitating after acid-base extraction and acidification The product is still soluble in the aqueous solution at the final pH. The concentration of the product is too low.- Adjust the pH further with a stronger acid. - Extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane. - If the volume is large, concentrate the aqueous solution before extraction.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol, acetic acid) and heat the mixture.[1][2] If the solid dissolves completely upon heating and reappears as a precipitate upon cooling, the solvent is suitable.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals in a vacuum oven.

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column AcidBase Acid-Base Extraction Crude->AcidBase Analysis Purity Analysis (TLC, NMR, etc.) Recrystallization->Analysis Column->Analysis AcidBase->Analysis Pure Pure Product Analysis->Recrystallization Further Purification Analysis->Column Further Purification Analysis->Pure Purity Confirmed

Purification workflow for this compound.

Quantitative Data Summary

The following table provides generalized data for aryloxyacetic acids, which can serve as an estimate for this compound. Actual values should be determined experimentally.

Parameter Typical Value Range Notes
Melting Point 120 - 200 °CHighly dependent on purity.
Solubility in Water Generally low, increases with pHThe carboxylate salt is more soluble.
Solubility in Alcohols (Methanol, Ethanol) Sparingly soluble to solubleSolubility increases with temperature.
Solubility in Ethyl Acetate Sparingly soluble to solubleA common solvent for extraction and chromatography.
Solubility in Hexane Generally insolubleCan be used as an anti-solvent for precipitation.

References

Technical Support Center: Synthesis of 2-(quinoxalin-2-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(quinoxalin-2-yloxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and established method is a two-step process based on the Williamson ether synthesis.[1][2] The first step involves the nucleophilic substitution of a halogen on the quinoxaline ring (typically 2-chloroquinoxaline) by an alkyl glycolate (e.g., ethyl glycolate) to form an ester intermediate. The second step is the hydrolysis of this ester to yield the final carboxylic acid product.

Q2: What are the key starting materials for this synthesis?

The essential starting materials are 2-chloroquinoxaline and a glycolic acid derivative, such as ethyl glycolate or sodium chloroacetate.[3][4] The reaction requires a suitable base and solvent.

Q3: What are the main safety considerations for this synthesis?

Standard laboratory safety protocols should be followed. 2-Chloroquinoxaline can be an irritant.[5] Bases like sodium hydride (NaH) are highly reactive and flammable, requiring handling under an inert atmosphere. Solvents like Diethyl Ether are extremely flammable.[3] Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Experimental Workflow and Troubleshooting

This section provides a detailed experimental protocol and a troubleshooting guide to address common issues encountered during the synthesis.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis start Starting Materials: - 2-Chloroquinoxaline - Ethyl Glycolate - Base (e.g., NaH) reaction1 Reaction in Anhydrous Solvent (e.g., DMF, THF) start->reaction1 product1 Intermediate: Ethyl 2-(quinoxalin-2-yloxy)acetate reaction1->product1 reaction2 Base Hydrolysis (e.g., NaOH in EtOH/H2O) product1->reaction2 Purified Intermediate acidification Acidification (e.g., HCl) reaction2->acidification product2 Final Product: This compound acidification->product2

Caption: General two-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Step 1: Synthesis of Ethyl 2-(quinoxalin-2-yloxy)acetate

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., Argon), add ethyl glycolate (1.1 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Add a solution of 2-chloroquinoxaline (1.0 eq) in anhydrous DMF to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ester intermediate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-(quinoxalin-2-yloxy)acetate from Step 1 in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the mixture in an ice bath and acidify to a pH of 2-3 using dilute hydrochloric acid (HCl).[3]

  • The resulting precipitate is the crude this compound.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain the purified final product.[3]

Troubleshooting Guide

Q2: Why is the yield of my ether intermediate (Step 1) consistently low?

Low yields are often traced back to issues with reagents, reaction conditions, or competing side reactions.

A2: Refer to the diagnostic workflow below. Key areas to investigate include:

  • Reagent Quality: Ensure the base (e.g., NaH) is fresh and reactive. Use anhydrous solvents to prevent quenching of the alkoxide intermediate.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they may also promote decomposition or side reactions. An optimal temperature must be determined empirically.

  • Reaction Time: The reaction may not have reached completion. Monitor progress closely with TLC before quenching the reaction.

  • Alternative Alkylating Agent: The Williamson ether synthesis is an Sₙ2 reaction, which works best with primary alkyl halides.[1][6] While 2-chloroquinoxaline is the substrate here, ensuring the other component (glycolate) is suitable is key.

Diagram: Troubleshooting Low Yield

G start Problem: Low Yield in Step 1 reagents Check Reagents start->reagents conditions Optimize Conditions start->conditions workup Review Workup start->workup base Is the base (NaH) fresh and active? reagents->base solvent Is the solvent truly anhydrous? reagents->solvent quinoxaline Is the 2-chloroquinoxaline pure? reagents->quinoxaline temp Is the temperature too high/low? conditions->temp time Is the reaction time sufficient? conditions->time atmosphere Is the inert atmosphere maintained? conditions->atmosphere quench Was the reaction quenched prematurely? workup->quench extraction Is the extraction protocol efficient? workup->extraction

Caption: Diagnostic flowchart for troubleshooting low yields in the Williamson ether synthesis step.

Q3: The hydrolysis of the ester (Step 2) is incomplete or very slow. What can I do?

Incomplete hydrolysis leaves unreacted ester, complicating purification and reducing the final yield.

A3:

  • Increase Base Equivalents: Ensure a sufficient molar excess of NaOH (at least 2-3 equivalents) is used to drive the reaction to completion.

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly accelerate the rate of hydrolysis.

  • Solvent Composition: The solubility of the ester can be a limiting factor. Adjusting the ethanol-to-water ratio can improve substrate solubility and reaction rate.

  • Reaction Time: Allow the reaction to proceed for a longer duration, monitoring by TLC to confirm the disappearance of the starting ester.

Q4: I am having difficulty purifying the final product. What are the likely impurities?

Purification issues often arise from unreacted starting materials or byproducts from side reactions.

A4:

  • Unreacted Ester: If hydrolysis was incomplete, the starting ester will be a major impurity. It can be removed by washing the crude product with a non-polar solvent in which the carboxylic acid is insoluble.

  • Unreacted 2-chloroquinoxaline: If the first step did not go to completion, this may carry over. A thorough purification of the intermediate ester is crucial.

  • 2-hydroxyquinoxaline: This can form if 2-chloroquinoxaline reacts with any residual water or hydroxide ions under the reaction conditions.

  • Salts: Ensure the final product is thoroughly washed with cold water after acidification to remove any inorganic salts (e.g., NaCl).

Data Summary

While specific yields can vary greatly, the choice of reaction parameters significantly impacts the outcome. The following table summarizes general trends for the Williamson ether synthesis (Step 1).

ParameterCondition ACondition BExpected Outcome
Base NaH (Strong, non-nucleophilic)K₂CO₃ (Weaker, requires higher temp)NaH generally provides faster reaction rates at lower temperatures.
Solvent DMF (Polar Aprotic)THF (Less Polar)DMF is often superior for dissolving the alkoxide salt, leading to better yields.
Temperature Room Temperature80 °CHigher temperatures increase the rate but may also increase side product formation.
Typical Yield Range 60 - 85%40 - 70%Yields are highly dependent on substrate purity and precise conditions.

References

"stability issues with 2-(quinoxalin-2-yloxy)acetic acid in solution"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(quinoxalin-2-yloxy)acetic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A1: Several factors could contribute to the degradation of this compound in solution. The primary potential causes are hydrolysis of the ether linkage, photodecomposition, and oxidation. The stability is highly dependent on the solvent, pH, temperature, and light exposure.

Q2: What are the likely degradation products of this compound?

A2: Based on the structure of the molecule, the most probable degradation pathway is the hydrolysis of the ether bond. This would result in the formation of 2-hydroxyquinoxaline and glycolic acid. Other potential degradation products could arise from the breakdown of the quinoxaline ring itself under harsh conditions such as strong oxidation or high-energy light.

Q3: How can I prevent the degradation of my this compound solution?

A3: To enhance the stability of your solution, consider the following:

  • pH Control: Buffer your solutions to a neutral pH (around 7.0) as the ether linkage may be susceptible to acid or base-catalyzed hydrolysis.

  • Temperature: Store stock solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C) to slow down potential degradation reactions.

  • Light Protection: Protect your solutions from light by using amber vials or covering the containers with aluminum foil. The quinoxaline moiety may be susceptible to photodecomposition.[1][2]

  • Inert Atmosphere: For long-term storage, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Q4: Is this compound sensitive to oxidation?

A4: While specific data is not available for this compound, quinoxaline derivatives can be susceptible to oxidation.[1] If you suspect oxidative degradation, it is advisable to work under an inert atmosphere and use degassed solvents.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. The method should be able to separate the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.

Troubleshooting Guides

Issue 1: Rapid loss of compound in acidic or basic media.

  • Possible Cause: Acid or base-catalyzed hydrolysis of the ether linkage.

  • Troubleshooting Steps:

    • Neutralize the solution to a pH of approximately 7.0.

    • If the experimental conditions require an acidic or basic pH, prepare the solution fresh before each use and minimize the time it is held at that pH.

    • Conduct a forced degradation study under acidic and basic conditions to confirm this degradation pathway and identify the degradation products.

Issue 2: Appearance of unknown peaks in the chromatogram after exposure to light.

  • Possible Cause: Photodecomposition of the quinoxaline ring.[1][2]

  • Troubleshooting Steps:

    • Repeat the experiment with light-protected containers (amber vials or foil-wrapped).

    • If the unknown peaks are absent or significantly reduced, photodecomposition is the likely cause.

    • Characterize the photolytic degradants using LC-MS to understand the degradation pathway.

Issue 3: Inconsistent results between different batches of solvent.

  • Possible Cause: Presence of oxidizing impurities (e.g., peroxides) in the solvent or dissolved oxygen.

  • Troubleshooting Steps:

    • Use fresh, high-purity, or peroxide-free solvents.

    • Degas the solvent by sparging with an inert gas (nitrogen or argon) or by sonication before preparing the solution.

    • Consider adding an antioxidant to your solution if it is compatible with your experimental setup.

Quantitative Data Summary

Stress ConditionTemperature (°C)Duration (hours)% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl602415%2-Hydroxyquinoxaline, Glycolic Acid
0.1 M NaOH602425%2-Hydroxyquinoxaline, Glycolic Acid
3% H₂O₂252410%Oxidized quinoxaline derivatives
Heat (Solid)8048< 5%No significant degradation
UV Light (254 nm)252430%Photorearranged isomers, quinoxaline ring fragments

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound.[3][4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound at 80 °C for 48 hours. Also, heat a solution of the compound at 60 °C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample, neutralize it if necessary, and dilute it to a suitable concentration.

  • Analyze the samples by a stability-indicating HPLC-UV method.

  • Calculate the percentage of degradation and identify any degradation products, potentially using LC-MS.

Visualizations

Hypothetical Degradation Pathway

The following diagram illustrates the most likely degradation pathway for this compound, which is the hydrolysis of the ether linkage.

G parent This compound conditions Acid or Base (Hydrolysis) parent->conditions product1 2-Hydroxyquinoxaline product2 Glycolic Acid conditions->product1 conditions->product2

Caption: Hypothetical hydrolysis of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the general workflow for assessing the stability of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution acid Acidic prep->acid base Basic prep->base oxidative Oxidative prep->oxidative thermal Thermal prep->thermal photo Photolytic prep->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms profile Establish Stability Profile hplc->profile pathway Identify Degradation Pathway lcms->pathway

Caption: Workflow for a forced degradation study.

References

Technical Support Center: 2-(quinoxalin-2-yloxy)acetic acid Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(quinoxalin-2-yloxy)acetic acid and related quinoxaline derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Disclaimer: Publicly available experimental data specifically for this compound is limited. Therefore, this guide provides general troubleshooting advice for the broader class of quinoxaline derivatives, which may be applicable to your experiments.

I. Troubleshooting Guides

This section offers solutions to common problems encountered during the synthesis, purification, and biological evaluation of quinoxaline compounds.

Synthesis & Purification
Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction.- Ensure starting materials are pure and dry.- Increase reaction time or temperature, monitoring for degradation.- Use a suitable catalyst, such as acetic acid or pyridine, if not already in use.[1]
Side reactions.- Optimize reaction temperature to minimize byproduct formation.- Consider a different synthetic route if side reactions are predominant.
Loss of product during workup.- Use a minimal amount of solvent for extraction and washing.- Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving.
Difficulty with Product Crystallization Product is an oil or amorphous solid.- Try different solvent systems for recrystallization (e.g., ethanol, ethyl acetate, hexane mixtures).- Use a seed crystal from a previous successful batch.- Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.
Presence of impurities.- Purify the crude product using column chromatography before attempting crystallization.- Perform a hot filtration to remove any insoluble impurities.
Product Impurity Issues Incomplete reaction.- Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.
Byproduct formation.- Adjust reaction conditions (temperature, catalyst) to favor the desired product.- Purify the product using column chromatography with an appropriate solvent gradient.
Residual solvent.- Dry the purified product under high vacuum for an extended period.- Consider lyophilization if the compound is water-soluble and stable.
Biological Assays
Problem Possible Cause Suggested Solution
Poor Solubility in Assay Medium The compound has low aqueous solubility.- Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.[2][3][4] Ensure the final concentration of the organic solvent is low enough not to affect the cells or assay components.
Compound precipitates upon dilution.- Use a surfactant or co-solvent in the assay buffer to improve solubility.- Prepare fresh dilutions immediately before use.
Inconsistent or Non-Reproducible Results Compound instability.- Prepare fresh solutions of the compound for each experiment.- Protect solutions from light and store them at the recommended temperature (typically -20°C or -80°C).
Pipetting errors.- Use calibrated pipettes and ensure proper mixing of solutions.
Cell-based assay variability.- Ensure consistent cell seeding density and passage number.- Monitor cell health and viability throughout the experiment.
High Background Signal in Assays Compound interference.- Run control experiments with the compound alone (without cells or other assay reagents) to check for intrinsic fluorescence or absorbance.
Contamination.- Use sterile techniques and ensure all reagents and labware are free from contamination.

II. Frequently Asked Questions (FAQs)

Q1: What is a general starting point for the synthesis of a quinoxaline derivative?

A1: A common and well-established method is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The reaction is typically carried out in a solvent like ethanol or acetic acid and may be heated to reflux.[1] Newer, greener methods may utilize microwave irradiation or different catalysts to improve yields and reduce reaction times.

Q2: My purified this compound appears as a brownish oil instead of a solid. How can I solidify it?

A2: If your compound is oily, it may be due to residual solvent or impurities. First, ensure all solvent has been removed under high vacuum. If it remains an oil, attempt to induce crystallization by dissolving it in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol/water, ethyl acetate/hexane) and then cooling it slowly. Scratching the flask or adding a seed crystal can also help. If these methods fail, purification by column chromatography may be necessary to remove impurities that are inhibiting crystallization.

Q3: I am seeing significant cell death in my control group (vehicle only) in a cell-based assay. What could be the cause?

A3: The most likely cause is the concentration of the organic solvent (e.g., DMSO) used to dissolve your compound. Most cell lines can tolerate DMSO concentrations up to 0.1-0.5%, but higher concentrations can be toxic. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line in a preliminary experiment.

Q4: How can I monitor the progress of my synthesis reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time.

Q5: What are the best practices for storing this compound and its solutions?

A5: As a solid, the compound should be stored in a tightly sealed container, protected from light and moisture, at a cool and dry place. Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

III. Experimental Protocols

General Protocol for the Synthesis of a Quinoxaline Acetic Acid Derivative

The following is a representative protocol for the synthesis of a substituted furo[3,2-h]quinolin-3-yl)acetic acid, which shares structural similarities with the target compound. This can be adapted for the synthesis of this compound by selecting appropriate starting materials.

Synthesis of 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid [5]

  • Reaction Setup: In a round-bottom flask, combine 8-hydroxyquinoline (2 mmol), 4-methoxyphenylglyoxal hydrate (2.4 mmol), Meldrum's acid (3 mmol), and triethylamine (2 mmol) in 6 mL of acetonitrile.

  • Reflux: Heat the mixture to reflux and maintain for 1 hour.

  • Solvent Removal: After 1 hour, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Cyclization: Add 5 mL of acetic acid to the residue and reflux the solution for an additional hour.

  • Isolation: Evaporate the acetic acid using a rotary evaporator.

  • Purification: Recrystallize the resulting residue from acetonitrile (4 mL) to obtain the purified product.

IV. Visualizations

Signaling Pathway Diagrams

Quinoxaline derivatives have been reported to exhibit anti-inflammatory properties, potentially through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. The following diagrams illustrate these pathways.

NF_kB_Signaling cluster_NFkB_IkB TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Quinoxaline This compound (Potential Inhibitor) Quinoxaline->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK_Signaling Stimulus External Stimulus (e.g., Cytokines) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., MEKK) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response Regulates Quinoxaline This compound (Potential Modulator) Quinoxaline->MAPKKK Modulates?

Caption: Potential modulation of the MAPK signaling cascade.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Assay Start Starting Materials (o-phenylenediamine derivative + α-keto acid) Reaction Condensation Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Characterization->Prepare_Stock Treatment Treat Cells with Compound Prepare_Stock->Treatment Cell_Culture Cell Culture & Seeding Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Assay_Execution Execute Assay (e.g., MTT, ELISA) Incubation->Assay_Execution Data_Analysis Data Analysis Assay_Execution->Data_Analysis

Caption: General experimental workflow for synthesis and biological testing.

References

Technical Support Center: 2-(Quinoxalin-2-yloxy)acetic Acid Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed protocol guidance, troubleshooting tips, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(quinoxalin-2-yloxy)acetic acid.

Section 1: Synthesis of this compound

This section covers a common synthetic route and provides troubleshooting for potential issues during the synthesis process.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-chloroquinoxaline This procedure is adapted from common methods for synthesizing quinoxaline derivatives.

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagent: Add a solution of ethyl 2-chloro-2-oxoacetate (1 equivalent) dropwise to the flask at room temperature while stirring.

  • Reaction: The condensation reaction is typically carried out by refluxing the mixture for several hours.[1][2] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture. The product may precipitate out and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified.

  • Purification: The crude 2-chloroquinoxaline can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 2: Synthesis of this compound

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve 2-chloroquinoxaline (1 equivalent) and glycolic acid (1.2 equivalents) in a polar aprotic solvent like Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2-3 equivalents) to the mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • Workup and Acidification: After cooling, pour the reaction mixture into water and filter to remove any solids. Acidify the aqueous filtrate with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

SynthesisWorkflow A Step 1: o-Phenylenediamine + Ethyl 2-chloro-2-oxoacetate B Condensation/ Cyclization A->B Reflux C Crude 2-Chloroquinoxaline B->C D Purification (Recrystallization) C->D E Pure 2-Chloroquinoxaline D->E F Step 2: 2-Chloroquinoxaline + Glycolic Acid + Base E->F G Nucleophilic Substitution (Williamson Ether Synthesis) F->G Heat (80-100°C) H Crude Product Mixture G->H I Acidification & Precipitation H->I J Final Product: This compound I->J

Caption: Workflow for the synthesis of this compound.

Troubleshooting Synthesis Issues
Question/Issue Possible Cause(s) Recommended Solution(s)
Low or no yield in Step 1. 1. Incomplete reaction. 2. Harsh reaction conditions causing degradation.[3] 3. Impure starting materials.1. Increase reaction time or temperature moderately. Monitor via TLC. 2. Consider milder catalysts or reaction conditions; some modern protocols use room temperature.[1][3] 3. Check the purity of o-phenylenediamine and the keto-ester.
Multiple products observed in Step 2. 1. Incomplete reaction, leaving starting material. 2. Side reactions, such as reaction at other positions on the quinoxaline ring. 3. The base may be too strong, causing decomposition.1. Ensure sufficient reaction time. 2. Optimize temperature; do not overheat. Ensure correct stoichiometry of reagents. 3. Use a milder base like K₂CO₃ instead of stronger bases.
Final product is difficult to purify. 1. Presence of persistent impurities. 2. Oily product instead of a solid.1. Attempt column chromatography with a suitable solvent system. 2. Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce solidification. If that fails, consider converting the acid to a salt for purification and then re-acidifying.

Section 2: Analytical Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of organic acids. This section provides a protocol and extensive troubleshooting for common issues.

Experimental Protocol: HPLC Quantification
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). Note that for highly polar organic acids, some C18 columns can undergo "dewetting" with highly aqueous mobile phases, leading to retention time issues.[4] Using an aqueous-compatible C18 (AQ-type) or an ion-exchange column can be a good alternative.[4]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Aqueous Buffer (A): 20-50 mM phosphate buffer or 0.1% formic acid in water, adjusted to a pH at least 2 units away from the pKa of the analyte to ensure a single ionic state.[5] For this compound, a pH of ~2.5-3.0 is a good starting point.

    • Organic Solvent (B): Acetonitrile or Methanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the quinoxaline moiety has strong absorbance (e.g., 254 nm or 315 nm, determine the λ-max by UV-Vis scan).

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a compatible solvent. Filter through a 0.22 µm syringe filter before injection.

  • Quantification: Generate a standard curve using known concentrations of a purified reference standard. Calculate the concentration of the unknown sample by interpolating its peak area against the standard curve.

HPLC Troubleshooting Guide & FAQs

Question: My peak shape is poor (tailing or fronting). What should I do?

This is a very common issue in HPLC. The cause can be chemical or physical.

Possible Cause Troubleshooting Step
Chemical Issues
Secondary interactions with column silanols.Acidic silanols on the silica backbone can interact with your basic quinoxaline nitrogen. Lower the mobile phase pH (e.g., to 2.5-3.0) to suppress silanol ionization.[6] Add a competing base like triethylamine (TEA) at a low concentration (0.1%).
Analyte overload.The peak may be fronting. Reduce the concentration of the injected sample.
Mobile phase pH is too close to analyte pKa.This can cause split or broad peaks as both ionized and non-ionized forms are present. Adjust the buffer pH to be at least 2 pH units away from the analyte's pKa.[5]
Physical Issues
Column contamination or aging.Flush the column with a strong solvent. If the problem persists, try replacing the column frit or the column itself.
Void in the column packing.This often causes split or tailing peaks. Reverse-flush the column (if permitted by the manufacturer). If this doesn't work, the column may need to be replaced.

Question: My retention times are shifting or drifting. Why?

Possible Cause Troubleshooting Step
Insufficient column equilibration.Ensure the column is fully equilibrated with the mobile phase before starting your run, especially when changing solvents. A drifting baseline is a sign of an unequilibrated column.
Inconsistent mobile phase preparation.[5]Prepare fresh mobile phase for each run and use a precise method (e.g., graduated cylinders, calibrated pipettes). The pH of the aqueous portion should be measured before adding the organic solvent.[5]
Column temperature fluctuations.Use a column oven to maintain a consistent temperature.
Column "dewetting" with high-aqueous mobile phase.If using >95% aqueous mobile phase on a standard C18 column, the stationary phase can collapse, causing a sudden drop in retention time.[4] Use a column designed for aqueous conditions or ensure the mobile phase always contains at least 5% organic solvent.
Buffer precipitation in organic solvent.Phosphate buffers can precipitate in high concentrations of acetonitrile.[4] Ensure your buffer concentration is low enough to remain soluble in the highest organic percentage of your gradient.

Question: I am seeing "ghost peaks" in my chromatogram. Where are they from?

Ghost peaks are peaks that appear in blank runs and can interfere with analysis.

Possible Cause Troubleshooting Step
Contamination in the sample solvent/diluent.Inject a pure solvent blank. If the peak is present, the solvent is contaminated. Use fresh, high-purity solvent.
Carryover from a previous injection.Run a needle wash program on the autosampler. Inject several blanks after a high-concentration sample to ensure the system is clean.
Contamination from the mobile phase or system.Systematically replace mobile phase components to identify the source. Flush the entire HPLC system.

HPLC Troubleshooting Logic Diagram

HPLCTroubleshooting Start HPLC Problem Observed PeakShape Poor Peak Shape? Start->PeakShape Retention Retention Time Shift? Start->Retention Other Other Issues? Start->Other Tailing Tailing Peak PeakShape->Tailing Yes Fronting Fronting Peak PeakShape->Fronting Yes Split Split/Broad Peak PeakShape->Split Yes PeakShape->Retention No Sol_Tailing1 Lower Mobile Phase pH (e.g., to 2.5) Tailing->Sol_Tailing1 Sol_Fronting1 Reduce Sample Concentration Fronting->Sol_Fronting1 Sol_Split1 Adjust pH away from analyte pKa Split->Sol_Split1 Sol_PeakShape_General Check for column void or contamination Sol_Tailing1->Sol_PeakShape_General Sol_Fronting1->Sol_PeakShape_General Sol_Split1->Sol_PeakShape_General End Problem Resolved Sol_PeakShape_General->End Drifting Drifting RT Retention->Drifting Yes SuddenDrop Sudden RT Drop Retention->SuddenDrop Yes Retention->Other No Sol_Drifting1 Equilibrate column longer Drifting->Sol_Drifting1 Sol_Drifting2 Use column oven Drifting->Sol_Drifting2 Sol_Drop1 Check for column dewetting (if >95% aqueous) SuddenDrop->Sol_Drop1 Sol_Drifting1->End Sol_Drifting2->End Sol_Drop1->End GhostPeaks Ghost Peaks Other->GhostPeaks Yes Other->End No Sol_Ghost1 Inject blanks, check solvent purity, use needle wash GhostPeaks->Sol_Ghost1 Sol_Ghost1->End

Caption: A logical workflow for troubleshooting common HPLC issues.

Section 3: Data Presentation & Interpretation

Clear data presentation is crucial for accurate interpretation.

Table 1: Typical HPLC Parameters for Analysis
ParameterRecommended SettingRationale
Column Type C18 Aqueous (AQ) or Ion ExclusionC18 AQ columns prevent phase collapse with high aqueous mobile phases.[4] Ion exclusion is excellent for separating organic acids.[7]
Mobile Phase pH 2.5 - 3.0Ensures the carboxylic acid is fully protonated and avoids interacting with ionized silanols on the column, improving peak shape.[5]
Buffer 20-25 mM Phosphate or 0.1% Formic AcidProvides sufficient buffering capacity without risking precipitation in acetonitrile.[4][5] Formic acid is volatile and MS-compatible.
Temperature 30 - 40 °CImproves peak shape and ensures reproducible retention times by minimizing viscosity changes.
Detection λ ~254 nm or ~315 nmCorresponds to the UV absorbance maxima for the quinoxaline ring system, providing high sensitivity.
Table 2: Interpreting Changes in Chromatography
ObservationPotential CauseImpact on Quantification
Retention time decreases Increase in organic solvent %; Column dewetting; Higher flow rate.Can lead to co-elution with other peaks, causing inaccurate integration and overestimation of the amount.
Peak area decreases Sample degradation; Incomplete injection; Detector issue.Leads to an underestimation of the compound's concentration.
Peak tailing increases Column degradation; Unbuffered mobile phase.Tailing can make peak integration inconsistent and inaccurate, often leading to underestimation.
Baseline is noisy or drifting Detector lamp failing; Column not equilibrated; Contaminated mobile phase.A high-noise baseline reduces the signal-to-noise ratio, increasing the limit of quantification and reducing precision.

Section 4: Transition to Biological Assays

After successful synthesis and analytical quantification, the next step is often evaluating the compound's biological activity. Quinoxaline derivatives are frequently investigated for their anticancer and antiviral properties.[8][9][10][11]

General Workflow for a Cell-Based Assay

BioAssayWorkflow Start Start: Purified & Quantified This compound PrepareStock Prepare Concentrated Stock Solution in DMSO Start->PrepareStock TreatCells Treat Cells with Serial Dilutions of the Compound PrepareStock->TreatCells CellCulture Culture Target Cells (e.g., Cancer Cell Line) SeedCells Seed Cells into Multi-well Plates CellCulture->SeedCells Incubate1 Incubate (24h) to allow attachment SeedCells->Incubate1 Incubate1->TreatCells Incubate2 Incubate for Exposure Period (24-72h) TreatCells->Incubate2 ViabilityAssay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate2->ViabilityAssay Readout Measure Signal (Absorbance/Luminescence) ViabilityAssay->Readout Analysis Data Analysis: Calculate IC₅₀ Value Readout->Analysis

Caption: A generalized workflow for evaluating cytotoxicity (e.g., IC₅₀).

FAQs for Biological Assays
Question/Issue Possible Cause(s) Recommended Solution(s)
My compound is not soluble in the cell culture medium. The compound is too hydrophobic. DMSO concentration is too high, causing cell toxicity.Maintain a final DMSO concentration of <0.5% in the media to avoid solvent-induced toxicity. If solubility is still an issue, explore formulation strategies like using cyclodextrins or other solubilizing agents.
I'm seeing high variability between replicate wells. Inconsistent cell seeding; Pipetting errors during compound dilution; Edge effects in the plate.Use a multichannel pipette for cell seeding and compound addition. Avoid using the outermost wells of the plate, as they are prone to evaporation.
The compound shows no activity. The compound may not be active against the chosen cell line or target; Compound may not be cell-permeable; Compound degraded in the medium.Test the compound on a different cell line or in a cell-free biochemical assay if the target is known. Check the stability of the compound in the culture medium over the incubation period using HPLC.

References

Technical Support Center: 2-(quinoxalin-2-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-(quinoxalin-2-yloxy)acetic acid during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemical structure, the primary factors that can lead to the degradation of this compound include exposure to light (photodegradation), elevated temperatures (thermal degradation), strong acidic or basic conditions (hydrolysis), and oxidizing agents (oxidation). The quinoxaline ring is known to be photoreactive, and the ether linkage can be susceptible to hydrolysis.

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container, protected from light, and at a controlled room temperature or refrigerated, as specified by the supplier.

Q3: Can the solvent I use in my experiments affect the stability of the compound?

A3: Yes, the choice of solvent is critical. Protic solvents, especially under acidic or basic conditions, may facilitate the hydrolysis of the ether linkage. It is recommended to use aprotic solvents when possible. If aqueous solutions are necessary, they should be freshly prepared and buffered to a neutral pH.

Q4: I am observing a change in the color of my this compound solution over time. What could be the cause?

A4: A change in color, such as yellowing, can be an indicator of degradation, potentially due to oxidation or photodegradation. This is often accompanied by the formation of impurities. It is crucial to handle the compound and its solutions with minimal exposure to light and air.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Experimental Results
  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored as recommended (cool, dry, dark).

    • Assess Solution Stability: Prepare fresh solutions for each experiment. If you need to store solutions, conduct a preliminary stability study in your chosen solvent and storage conditions.

    • Minimize Light Exposure: Protect solutions from light by using amber vials or covering glassware with aluminum foil.

    • Control Temperature: Avoid heating solutions unless absolutely necessary. If heating is required, use the lowest possible temperature for the shortest duration.

    • Check pH: If working with aqueous solutions, measure and buffer the pH to a neutral range (pH 6-8).

    • Purity Analysis: Use an analytical technique like HPLC to check the purity of your stock material and to analyze solutions after experiments to detect any degradation products.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use techniques like LC-MS to identify the mass of the unexpected peaks. This can provide clues about the degradation pathway.

    • Conduct Forced Degradation Study: To understand the potential degradation products, perform a forced degradation study (see Experimental Protocols section). This will help in identifying the peaks corresponding to specific degradation pathways (e.g., hydrolysis, oxidation).

    • Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from all potential degradation products.

Data Presentation

A forced degradation study is essential to understand the stability of this compound. The results can be summarized as follows:

Table 1: Summary of Forced Degradation Study of this compound

Stress ConditionDurationAssay of Parent Compound (%)Major Degradation Products (RRT)
0.1 M HCl24 hours85.20.75, 1.23
0.1 M NaOH24 hours90.50.88
3% H₂O₂24 hours78.90.95, 1.10
Heat (80°C)48 hours95.11.15
Photolytic (UV light)24 hours88.70.82, 1.30
Control (Dark, RT)48 hours99.8None Detected

RRT: Relative Retention Time

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a suitable concentration with mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a suitable concentration with mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Dilute to a suitable concentration with mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, place a solution of the compound (in a suitable solvent) in the oven.

    • After the specified time, dissolve the solid sample and dilute the solution to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to UV light in a photostability chamber for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • After exposure, prepare the samples for HPLC analysis.

  • HPLC Analysis:

    • Analyze all stressed samples, along with a control sample (stored at room temperature in the dark), using a validated stability-indicating HPLC method.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualizations

DegradationPathways cluster_main This compound cluster_degradation Potential Degradation Products Compound This compound Hydrolysis Quinoxalin-2(1H)-one + Glycolic Acid Compound->Hydrolysis Acid/Base Hydrolysis Oxidation N-oxide derivatives Compound->Oxidation Oxidizing Agents (e.g., H₂O₂) Photodegradation Ring-opened products/ Photodimers Compound->Photodegradation UV/Visible Light

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow Start Inconsistent Results/ Unexpected HPLC Peaks CheckStorage Verify Storage Conditions (Cool, Dry, Dark) Start->CheckStorage SolutionPrep Review Solution Preparation & Handling CheckStorage->SolutionPrep If storage is correct ForcedDegradation Perform Forced Degradation Study SolutionPrep->ForcedDegradation If issues persist AnalyzeData Analyze Degradation Profile & Identify Products ForcedDegradation->AnalyzeData OptimizeProtocol Optimize Experimental Protocol AnalyzeData->OptimizeProtocol End Consistent & Reliable Results OptimizeProtocol->End

Caption: Troubleshooting workflow for stability issues.

Technical Support Center: Scale-Up Synthesis of 2-(Quinoxalin-2-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 2-(quinoxalin-2-yloxy)acetic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low Yield of this compound Incomplete reaction of 2-chloroquinoxaline.- Increase reaction temperature and/or time. - Ensure the base is sufficiently strong and used in appropriate molar excess to deprotonate glycolic acid. - Use a phase-transfer catalyst to improve the reaction between the two phases if applicable.
Side reactions, such as the formation of elimination byproducts.[1][2][3]- Use a less sterically hindered base. - Optimize the reaction temperature to favor substitution over elimination.
Degradation of starting materials or product.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Ensure the reaction temperature does not exceed the decomposition temperature of the reactants or product.
Presence of Impurities in the Final Product Unreacted 2-chloroquinoxaline or 2-hydroxyquinoxaline.- Optimize the stoichiometry of the reactants to ensure complete conversion of the starting material. - Improve purification methods, such as recrystallization from a suitable solvent or column chromatography.[4]
Formation of regioisomers during the synthesis of the quinoxaline core.[5]- Control the reaction conditions (e.g., temperature, catalyst) during the cyclization to favor the desired isomer.[5] - Employ purification techniques like fractional crystallization or chromatography to separate the isomers.
Byproducts from the Williamson ether synthesis.[1]- Analyze the byproducts to understand their formation mechanism and adjust reaction conditions accordingly.
Difficulty in Product Isolation and Purification Product is an oil or does not crystallize easily.- Attempt to form a salt of the carboxylic acid to induce crystallization. - Use column chromatography with a suitable solvent system for purification.
Product is contaminated with colored impurities.- Treat the crude product with activated carbon. - Recrystallize the product from an appropriate solvent.[6]
Inconsistent Results on a Larger Scale Poor heat and mass transfer in the larger reactor.- Ensure efficient stirring and temperature control. - Consider a gradual addition of reagents to manage exothermic reactions.
Change in solvent purity or reagent grade.- Use consistent sources and grades of all raw materials.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most probable synthetic route is a two-step process. The first step involves the synthesis of a 2-haloquinoxaline (commonly 2-chloroquinoxaline) or 2-hydroxyquinoxaline. The second step is a Williamson ether synthesis, where the 2-haloquinoxaline is reacted with a salt of glycolic acid, or 2-hydroxyquinoxaline is reacted with a haloacetic acid ester followed by hydrolysis.

Q2: What are the critical parameters to control during the Williamson ether synthesis step?

A2: Key parameters include the choice of base, solvent, reaction temperature, and the nature of the leaving group on the quinoxaline ring. A strong, non-nucleophilic base is preferred to deprotonate glycolic acid without competing in the substitution reaction. The temperature should be carefully controlled to minimize side reactions like elimination.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: To minimize byproducts, consider the following:

  • For the quinoxaline core synthesis: Carefully control the reaction temperature and the addition rate of reactants to avoid side reactions. The use of milder catalysts or reaction conditions can improve selectivity.[4]

  • For the Williamson ether synthesis: Use a primary haloacetic acid derivative if possible, as secondary or tertiary halides are more prone to elimination.[3] Running the reaction at the lowest effective temperature can also favor the desired SN2 reaction.

Q4: What are the recommended purification methods for this compound on a larger scale?

A4: For large-scale purification, recrystallization is often the most practical method.[6] Identifying a suitable solvent system is crucial. If recrystallization is ineffective, column chromatography can be used, although it may be less economical for very large quantities. Preparing a salt of the final product can also aid in purification through selective precipitation.

Q5: Are there any green chemistry approaches for the synthesis of the quinoxaline precursor?

A5: Yes, several green chemistry approaches for quinoxaline synthesis have been reported. These include using water as a solvent, employing recyclable catalysts, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[7][8]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxyquinoxaline

This protocol is based on the condensation of o-phenylenediamine with glyoxylic acid.[9][10]

  • Reaction Setup: In a reaction vessel, charge an 80% (w/w) aqueous methanol solution and cool it to between -2°C and 2°C with stirring.

  • Reagent Addition: Slowly add a 50% aqueous solution of glyoxylic acid to the cooled solvent. Subsequently, gradually add o-phenylenediamine to the reaction mixture over a period of 2 hours, maintaining the temperature between -2°C and 2°C.

  • Reaction: Continue stirring the mixture for 30 minutes to an hour at the same temperature to complete the reaction.

  • Isolation: Filter the resulting precipitate at the same low temperature.

  • Washing and Drying: Wash the collected solid with cold 80% aqueous methanol and then dry it to obtain 2-hydroxyquinoxaline.

Protocol 2: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the reaction of 2-chloroquinoxaline with glycolic acid.

  • Reaction Setup: In a suitable reactor, suspend sodium hydride (as a 60% dispersion in mineral oil) in an anhydrous aprotic solvent like DMF or THF under an inert atmosphere.

  • Alkoxide Formation: Slowly add a solution of glycolic acid in the same solvent to the sodium hydride suspension at 0°C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of glycolic acid.

  • Nucleophilic Substitution: To the solution of the glycolate salt, add 2-chloroquinoxaline.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture and carefully quench any unreacted sodium hydride with a proton source (e.g., water or a dilute acid).

  • Extraction: Acidify the aqueous solution to protonate the carboxylic acid and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_0 Protocol 1: Synthesis of 2-Hydroxyquinoxaline cluster_1 Protocol 2A: From 2-Hydroxyquinoxaline cluster_2 Protocol 2B: From 2-Chloroquinoxaline P1_Start o-Phenylenediamine + Glyoxylic Acid P1_Step1 Condensation in Aqueous Methanol (-2 to 2 °C) P1_Start->P1_Step1 P1_Product 2-Hydroxyquinoxaline P1_Step1->P1_Product P2A_Start 2-Hydroxyquinoxaline + Ethyl Bromoacetate P1_Product->P2A_Start Use as starting material P2A_Step1 Williamson Ether Synthesis (Base, Solvent) P2A_Start->P2A_Step1 P2A_Intermediate Ethyl 2-(quinoxalin-2-yloxy)acetate P2A_Step1->P2A_Intermediate P2A_Step2 Hydrolysis (e.g., NaOH, H2O/EtOH) P2A_Intermediate->P2A_Step2 P2A_Product This compound P2A_Step2->P2A_Product P2B_Start 2-Chloroquinoxaline + Glycolic Acid P2B_Step1 Williamson Ether Synthesis (Base, Solvent, Heat) P2B_Start->P2B_Step1 P2B_Product This compound P2B_Step1->P2B_Product Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Reaction Completion? Start->Check_Reaction Check_Side_Products Side Products Observed? Check_Reaction->Check_Side_Products Yes Action_Reaction Optimize Reaction: - Increase Time/Temp - Check Reagent Stoichiometry - Use Catalyst Check_Reaction->Action_Reaction No Check_Purification Purification Effective? Check_Side_Products->Check_Purification No Action_Side_Products Modify Conditions: - Lower Temperature - Change Base/Solvent - Inert Atmosphere Check_Side_Products->Action_Side_Products Yes Action_Purification Improve Purification: - Recrystallization - Column Chromatography - Salt Formation Check_Purification->Action_Purification No Action_ScaleUp Review Scale-Up Parameters: - Heat/Mass Transfer - Reagent Quality Check_Purification->Action_ScaleUp Yes

References

Validation & Comparative

Validating the Biological Activity of 2-(Quinoxalin-2-yloxy)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-(quinoxalin-2-yloxy)acetic acid and its derivatives, focusing on their potential as therapeutic agents. While specific experimental data for this compound is not extensively available in publicly accessible literature, this guide draws upon data from structurally similar quinoxaline compounds and established experimental protocols to provide a framework for its evaluation.

Overview of Quinoxaline Derivatives' Biological Activity

Quinoxaline derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of pharmacological properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Extensive research has demonstrated their potential as:

  • Anticancer Agents: Many quinoxaline derivatives have shown significant cytotoxicity against various cancer cell lines, including breast, colon, and liver cancer.[7][10][11][12][13][14][15] Their mechanisms of action often involve the inhibition of key enzymes like tyrosine kinases and topoisomerase II, or the induction of apoptosis.[10][15]

  • Antimicrobial Agents: The quinoxaline scaffold is a core component of several antibacterial and antifungal compounds.[1][3][9]

  • Anti-inflammatory Agents: Certain derivatives have demonstrated potent anti-inflammatory effects.

  • Antiviral Agents: The antiviral potential of quinoxaline compounds has also been an area of active investigation.[7][9]

The biological activity of these compounds is often attributed to the rigid, planar quinoxaline ring system which can intercalate with DNA or interact with the active sites of enzymes.

Focus on this compound and Analogs

A key patent, WO1994013647A1, titled "(2-quinoxalinyloxy)phenoxypropanoic acids and related derivatives as anticancer agents," strongly suggests that compounds featuring the 2-(quinoxalin-2-yloxy) moiety have been specifically investigated for their anticancer properties, particularly against solid tumors.[15] While the patent application highlights the potential of this structural class, specific quantitative data for this compound is not detailed within the available public information.

This guide, therefore, presents a generalized workflow and comparative data based on closely related quinoxaline derivatives to provide a predictive assessment of this compound's biological activity.

Comparative Data of Structurally Related Quinoxaline Derivatives

To illustrate the potential efficacy of this compound, the following table summarizes the anticancer activity of various quinoxaline derivatives against common cancer cell lines. This data is compiled from multiple studies and serves as a benchmark for comparison.

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoxaline-bisarylureaHCT116 (Colon)5.3[7]
Quinoxaline-bisarylureaMCF-7 (Breast)4.4[7]
Imidazo[1,2-a]quinoxalineHCT116 (Colon)0.36[14]
Tetrazolo[1,5-a]quinoxalineMCF-7 (Breast)0.02[12]
Tetrazolo[1,5-a]quinoxalineNCI-H460 (Lung)0.01[12]
Tetrazolo[1,5-a]quinoxalineSF-268 (CNS)0.03[12]
Benzo[g]quinoxalineMCF-7 (Breast)2.89[11]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.

Experimental Protocols for Biological Activity Validation

The following are detailed methodologies for key experiments typically used to validate the anticancer activity of novel chemical entities like this compound.

In Vitro Cytotoxicity Assays

These assays are fundamental in determining the direct effect of a compound on cancer cell viability.

1. MTT Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

    • Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

    • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

    • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

    • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

2. SRB (Sulphorhodamine B) Assay

  • Principle: This assay is based on the ability of the fluorescent dye Sulphorhodamine B to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Cell Fixation: After compound treatment, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution for 30 minutes.

    • Washing: Unbound dye is removed by washing with 1% acetic acid.

    • Dye Solubilization: The bound SRB is solubilized with 10 mM Tris base solution.

    • Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.

    • Data Analysis: The IC50 value is calculated similarly to the MTT assay.

Apoptosis Assays

These assays help to determine if the compound induces programmed cell death.

1. Annexin V-FITC/Propidium Iodide (PI) Staining

  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated with a fluorescent dye like FITC, can be used to detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Protocol:

    • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

    • Cell Harvesting: Harvest the cells and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway for quinoxaline-induced apoptosis and a typical experimental workflow for validating the biological activity of a novel compound.

G cluster_0 Quinoxaline Derivative Action Quinoxaline_Derivative This compound Topoisomerase_II Topoisomerase II Quinoxaline_Derivative->Topoisomerase_II Inhibition Tyrosine_Kinase Tyrosine Kinase Quinoxaline_Derivative->Tyrosine_Kinase Inhibition DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction

Caption: Potential mechanism of action for quinoxaline derivatives.

G Start Compound Synthesis In_Vitro_Screening In Vitro Cytotoxicity Assays (MTT, SRB) Start->In_Vitro_Screening IC50_Determination IC50 Value Determination In_Vitro_Screening->IC50_Determination Mechanism_of_Action Mechanism of Action Studies (Apoptosis Assays) IC50_Determination->Mechanism_of_Action In_Vivo_Studies In Vivo Animal Models Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: Experimental workflow for anticancer drug discovery.

Conclusion

While direct experimental data on the biological activity of this compound is limited in the public domain, the existing literature on structurally similar quinoxaline derivatives provides a strong rationale for its investigation as a potential anticancer agent. The comparative data and detailed experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals to validate its biological activity and explore its therapeutic potential. Further in-depth studies are warranted to elucidate the specific mechanisms of action and to establish a comprehensive profile of this promising compound.

References

A Comparative Analysis of 2-(Quinoxalin-2-yloxy)acetic Acid and Related Quinoxaline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent anticancer properties. This guide provides a comparative analysis of 2-(quinoxalin-2-yloxy)acetic acid and its structurally related analogs, summarizing key experimental data on their synthesis and biological activity, with a focus on their potential as anticancer agents.

Unveiling the Anticancer Potential of Quinoxaline Scaffolds

The quinoxaline core, a fusion of benzene and pyrazine rings, serves as a versatile scaffold in medicinal chemistry.[1][2][3][4] Modifications to this core structure have led to the development of numerous derivatives with diverse biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][5] Notably, a significant body of research highlights the anticancer potential of these compounds, with many derivatives exhibiting potent inhibitory effects against various cancer cell lines.[2][6][7][8][9][10][11][12][13]

Spotlight on this compound Analogs

While specific experimental data for this compound is limited in publicly available literature, a comprehensive understanding of its potential can be extrapolated from the analysis of structurally similar compounds. Key analogs include those with substitutions on the quinoxaline ring and modifications of the acetic acid moiety.

One notable related structure is the 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid scaffold. Derivatives of this compound have been synthesized and evaluated as inhibitors of aldose reductase, a target for diabetic complications.[1] Although not directly an anticancer study, the synthetic methodologies and characterization techniques are relevant.

Another pertinent class of compounds are 2-phenoxy-quinoxaline derivatives. For instance, the synthesis of 2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalines has been reported, demonstrating the feasibility of introducing various substituents via an ether linkage at the C2 position of the quinoxaline ring.[5] These compounds have been primarily investigated for their antimicrobial activities.[5]

Comparative Biological Activity

To provide a framework for comparison, the following table summarizes the anticancer activity of various quinoxaline derivatives against different cancer cell lines. This data, gathered from multiple studies, illustrates the structure-activity relationships and the potent cytotoxicity exhibited by this class of compounds.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Quinoxaline-bisarylurea 2 HCT116, HepG2, MCF-7Not specified[6]
Compound 4a A549, MCF-7, HCT1163.21 - 4.54[7]
Compound 5 A549, MCF-7, HCT1163.21 - 4.54[7]
Compound 7 HepG2, MCF-7Potent Inhibition[9]
Compound 9 HepG2, MCF-7Potent Inhibition[9]
Compound 10 HepG2, MCF-7Potent Inhibition[9]
Compound 11 A549, MCF-7, HCT1160.81 - 2.91[7]
Compound 13 A549, MCF-7, HCT1160.81 - 2.91[7]
Quinoxaline–arylfuran derivative QW12 HeLa10.58[10]
Compound 4i A5493.902 ± 0.098[12]
Imidazo[1,2-a]quinoxaline 1A2 MCF-7, MDA-MB-231, HCT-116, A5494.33 - 6.11[14]
Thiourea quinoxaline derivative 58 HCT 1162.5[15]

Experimental Protocols

The evaluation of the anticancer activity of quinoxaline derivatives typically involves a series of standardized in vitro assays.

Synthesis of 2-Phenoxy-Quinoxaline Derivatives (General Procedure)

A common synthetic route to 2-phenoxy-quinoxaline derivatives involves the nucleophilic substitution of a halogen at the 2-position of the quinoxaline ring with a substituted phenol.

  • Starting Material Preparation: 2-Chloro-3-methylquinoxaline is often used as a starting material, which can be synthesized from the reaction of o-phenylenediamine with ethyl pyruvate followed by treatment with POCl₃.[5]

  • Nucleophilic Substitution: The 2-chloroquinoxaline derivative is refluxed with a substituted hydroxybenzaldehyde or aminophenol in a suitable solvent such as acetonitrile.[5]

  • Purification: The resulting product is purified by recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[16]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[6]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Mechanism of Action and Signaling Pathways

Quinoxaline derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[10] One of the prominent mechanisms is the inhibition of protein kinases, which are crucial regulators of cellular processes.[9]

The following diagram illustrates a generalized signaling pathway that can be targeted by quinoxaline derivatives, leading to the induction of apoptosis.

anticancer_pathway Quinoxaline Derivative Quinoxaline Derivative Growth Factor Receptor Growth Factor Receptor Quinoxaline Derivative->Growth Factor Receptor Inhibition Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Growth Factor Receptor->Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt)->Transcription Factors Apoptosis Apoptosis Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt)->Apoptosis Inhibition of Pro-survival signals Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Generalized signaling pathway targeted by quinoxaline derivatives.

The following workflow outlines the typical experimental process for evaluating the anticancer potential of novel quinoxaline derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) Purification->Structural Analysis (NMR, MS) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Structural Analysis (NMR, MS)->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Apoptosis Assay Apoptosis Assay Mechanism of Action Studies->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis

Caption: Experimental workflow for anticancer evaluation.

Conclusion

Quinoxaline derivatives represent a rich source of potential anticancer agents. While direct and extensive data on this compound remains to be fully elucidated in the public domain, the analysis of its structural analogs provides a strong rationale for its further investigation. The established synthetic routes and biological evaluation protocols for related quinoxaline compounds offer a clear roadmap for assessing its therapeutic potential. Future studies focusing on the synthesis and comprehensive biological profiling of this compound are warranted to determine its specific anticancer efficacy and mechanism of action.

References

The Quinoxaline Scaffold: A Promising Framework for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Quinoxaline-Based Kinase Inhibitors and Established Alternatives

In the landscape of drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The quinoxaline scaffold has emerged as a privileged structure, demonstrating significant potential in the inhibition of a variety of protein kinases. This guide provides a comparative analysis of quinoxaline-based kinase inhibitors against well-established, broad-spectrum kinase inhibitors, supported by experimental data from peer-reviewed literature.

Performance Comparison of Kinase Inhibitors

The inhibitory activity of several quinoxaline derivatives has been documented against various kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values for these compounds compared to standard kinase inhibitors. Lower IC50 values indicate greater potency.

Table 1: Inhibitory Activity of Quinoxaline-Based Kinase Inhibitors

Compound Class/NameTarget KinaseIC50 (nM)Source(s)
Dibromo-substituted quinoxaline (Compound 26e)ASK130.17[1]
Pyrrolo[1,2-a]quinoxaline (Compound 1a)Akt (in K562 cells)4,500[2][3]
Pyrrolo[1,2-a]quinoxaline (Compound 1h)Akt (in U937 cells)5,000[2][3]
Pyrrolo[1,2-a]quinoxaline (Compound 1h)Akt (in MCF7 cells)8,000[2][3]
(Z)-3-(2-(pyridin-4-yl)vinyl)quinoxalinone (Comp. 8c & 8e)VEGFR-2Potent inhibition at 1,000 nM[4]
Quinoxalinone (Compound ST4j)JAK213.00[5]
Quinoxalinone (Compound ST4j)JAK314.86[5]

Table 2: Inhibitory Activity of Standard Kinase Inhibitors

InhibitorTarget Kinase(s)IC50 (nM)Source(s)
Staurosporine PKCα, PKCγ, PKCη2, 5, 4[6]
PKA, PKG, MLCK15, 18, 21[6]
c-Fgr, v-Src, Lyn, Syk2, 6, 20, 16[6]
CaM Kinase II20[7]
Sorafenib Raf-1, B-Raf (wild-type & V599E)6, 22, 38[8][9]
VEGFR-1, VEGFR-2, VEGFR-326, 90, 20[8][9]
PDGFR-β, Flt-3, c-KIT57, 58, 68[8][9]
Dasatinib Src Kinase0.5[10]
c-ABL9[11]
BCR-ABL0.8[12]

Key Signaling Pathways in Kinase Inhibition

Kinase inhibitors often target key signaling pathways implicated in cell growth, proliferation, and survival. The diagrams below illustrate two of the most critical pathways in cancer biology: the PI3K/Akt pathway and the MAPK/ERK pathway.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Targets Downstream Targets Akt->Downstream Targets Activates Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Targets->Cell Survival, Proliferation, Growth PTEN PTEN PTEN->PIP3 Inhibits

PI3K/Akt Signaling Pathway

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression (Proliferation, Differentiation) Gene Expression (Proliferation, Differentiation) Transcription Factors->Gene Expression (Proliferation, Differentiation)

MAPK/ERK Signaling Pathway

Experimental Protocols

The following are representative protocols for key assays used to evaluate kinase inhibitor performance.

In Vitro Kinase Inhibition Assay: ADP-Glo™

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (kinase inhibitors)

  • Multi-well plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, add the kinase, its substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the desired reaction time.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[11][13]

Cell-Based Kinase Inhibition Assay: Western Blot for Phosphorylated Proteins

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream target within a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds (kinase inhibitors)

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the target protein)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

  • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) target protein to confirm equal loading.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Cell Viability Assay: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effects of a kinase inhibitor.

Materials:

  • Cell line of interest

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of the test compound.

  • Incubate for a period that allows for the assessment of cytotoxicity (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm.[15]

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Experimental Workflow for Kinase Inhibitor Screening

The process of discovering and validating a novel kinase inhibitor typically follows a structured workflow, from initial high-throughput screening to more detailed cellular and in vivo characterization.

Kinase_Inhibitor_Screening_Workflow High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Selectivity Profiling Selectivity Profiling Dose-Response & IC50 Determination->Selectivity Profiling Against Kinase Panel Cell-Based Assays Cell-Based Assays Selectivity Profiling->Cell-Based Assays Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization Target Engagement, Cell Viability In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Pharmacokinetics, Efficacy

Kinase Inhibitor Screening Workflow

Conclusion

The data presented in this guide highlight the versatility of the quinoxaline scaffold as a foundation for the development of potent kinase inhibitors. While established inhibitors like Staurosporine, Sorafenib, and Dasatinib exhibit broad-spectrum activity, the targeted nature of some quinoxaline derivatives suggests the potential for developing more selective and, consequently, potentially safer therapeutic agents. The provided experimental protocols and workflow diagrams serve as a foundational resource for researchers engaged in the discovery and evaluation of novel kinase inhibitors. Further investigation into the structure-activity relationships of quinoxaline-based compounds will undoubtedly pave the way for the next generation of targeted cancer therapies.

References

"structure-activity relationship of 2-(quinoxalin-2-yloxy)acetic acid analogs"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While a comprehensive structure-activity relationship (SAR) study specifically focused on 2-(quinoxalin-2-yloxy)acetic acid analogs is not extensively available in publicly accessible literature, this guide provides a comparative analysis of closely related quinoxaline derivatives. The following data, compiled from various studies on quinoxaline-based compounds, offers valuable insights into the structural requirements for biological activity, particularly in the context of anticancer and enzyme inhibitory effects. The presented data primarily focuses on quinoxaline-2-carbohydrazide analogs, which serve as a relevant proxy for understanding the SAR of the requested scaffold.

Comparative Biological Activity of Quinoxaline Derivatives

The following table summarizes the in vitro anticancer and enzyme inhibitory activities of various quinoxaline analogs. These compounds share the core quinoxaline scaffold and provide insights into how different substituents impact their biological potency.

Compound IDCore ScaffoldR1-SubstituentR2-SubstituentTarget Cell Line/EnzymeIC50 (µM)Reference
11 Quinoxaline-2-carbohydrazide-Ethyl benzoyl acetateMCF-7 (Breast Cancer)0.81[1]
HepG2 (Liver Cancer)1.12[1]
HCT-116 (Colon Cancer)2.91[1]
13 Quinoxaline-2-carbohydrazide-Phenyl isothiocyanateMCF-7 (Breast Cancer)1.03[1]
HepG2 (Liver Cancer)1.87[1]
HCT-116 (Colon Cancer)2.84[1]
4a Quinoxaline-2-carbohydrazide-IsatinMCF-7 (Breast Cancer)3.21[1]
HepG2 (Liver Cancer)3.98[1]
HCT-116 (Colon Cancer)4.54[1]
5 Quinoxaline-2-carbohydrazide-CoumarinMCF-7 (Breast Cancer)3.87[1]
HepG2 (Liver Cancer)4.11[1]
HCT-116 (Colon Cancer)4.32[1]
12d QuinoxalinePyridine with cyclopentyl-triazole-ASK1 (Enzyme)0.0496
12e QuinoxalinePyridine with (S)-trifluoropropyl-triazole-ASK1 (Enzyme)0.0463
26e QuinoxalineDibromo substitutionPyridine with triazoleASK1 (Enzyme)0.0302
15a QuinoxalinoneAcetatePhenethylAldose Reductase0.143[2]
7j 2-oxo-3-phenylquinoxalinePropanoic acid derivativeN-alkyl derivativeHCT-116 (Colon Cancer)26.75 µg/mL[3]
4 Tetrazolo[1,5-a]quinoxaline--Human Cancer Cell Lines0.01-0.06 µg/mL[4]
5a Tetrazolo[1,5-a]quinoxaline--Human Cancer Cell Lines0.01-0.06 µg/mL[4]
5b Tetrazolo[1,5-a]quinoxaline--Human Cancer Cell Lines0.01-0.06 µg/mL[4]

Key Structure-Activity Relationship Insights

Based on the available data for quinoxaline analogs, several key SAR trends can be identified:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the quinoxaline ring is crucial for activity. For the quinoxaline-2-carbohydrazide series, derivatization of the hydrazide moiety with groups like ethyl benzoyl acetate and phenyl isothiocyanate led to potent anticancer activity.[1]

  • Substituents on the Benzo Ring: Modifications on the benzene ring of the quinoxaline scaffold significantly influence inhibitory potency. For instance, dibromo substitution on the quinoxaline ring of ASK1 inhibitors resulted in a highly potent compound (26e).[5]

  • Side Chain Conformation: The stereochemistry of substituents can dramatically affect biological activity. A more than 50-fold difference in IC50 values was observed between the (S) and (R) enantiomers of trifluoropropyl substituted ASK1 inhibitors (12e and 12f).[5]

  • Nature of the Heterocyclic Core: While this guide focuses on quinoxalines, it is noteworthy that related heterocyclic systems like quinolinones also exhibit significant biological activity. For instance, N1-acetate derivatives of quinoxalinones with a C3-phenethyl side chain are potent aldose reductase inhibitors.[2]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the synthesized quinoxaline derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Enzyme Inhibition Assays

The inhibitory activity of quinoxaline analogs against specific enzymes like ASK1 and Aldose Reductase is determined using various biochemical assays.

ASK1 Inhibition Assay (Example Protocol): [5]

  • Enzyme and Substrate Preparation: Recombinant human ASK1 enzyme and a suitable substrate (e.g., a peptide substrate) are prepared in an appropriate assay buffer.

  • Compound Incubation: The enzyme is pre-incubated with different concentrations of the test compounds for a specific time to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP and the substrate.

  • Reaction Termination and Detection: The reaction is allowed to proceed for a set time and then stopped. The amount of product formed (e.g., phosphorylated substrate) is quantified using a suitable detection method, such as luminescence or fluorescence-based assays.

  • IC50 Calculation: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control without an inhibitor. The IC50 value is then determined from the dose-response curve.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the relationships between chemical structures and their biological activities, as well as the experimental processes involved, the following diagrams are provided.

SAR_General_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start Quinoxaline Scaffold Analogs Diverse Analogs Start->Analogs Substitution/Modification Screening In Vitro Screening (e.g., MTT Assay, Enzyme Assay) Analogs->Screening Data Activity Data (e.g., IC50 values) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead Lead->Start Optimization

Caption: General workflow for structure-activity relationship (SAR) studies.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Quinoxaline Analogs A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

References

Navigating the Synthesis and Biological Activity of Quinoxaline-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data on quinoxaline derivatives reveals key insights into their synthesis, anticancer properties, and mechanisms of action. This guide provides researchers, scientists, and drug development professionals with a comparative overview of various quinoxaline compounds, their performance against cancer cell lines, and detailed experimental protocols to aid in the reproducibility of these findings.

Comparative Anticancer Activity of Quinoxaline Derivatives

The anticancer potential of quinoxaline derivatives has been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following tables summarize the IC50 values of several quinoxaline derivatives from comparative studies, offering a glimpse into their structure-activity relationships.

CompoundLinker/SubstitutionCancer Cell LineIC50 (µM)Reference
Series 1
Compound 18Sulfonyl linkerMCF-722.11 ± 13.3[1]
Compound 17Sulfonyl linkerA54946.6 ± 7.41[1]
Compound 17Sulfonyl linkerHCT-11648 ± 8.79[1]
Series 2
Compound 3Aliphatic CH2 linker at 3-positionTy-822.5[2]
Compound 3Aliphatic CH2 linker at 3-positionTHP-11.6[2]
Series 3
Compound 191,3-diphenylureaMGC-8039[2]
Compound 191,3-diphenylureaHeLa12.3[2]
Compound 191,3-diphenylureaNCI-H46013.3[2]
Compound 201,3-diphenylureaT-248.9[2]
Series 4
Compound 6c4-Cl side chainHepG-21.53[3]
Compound 6c4-Cl side chainHuH-73.06[3]
Compound 10h2-OH group in side chainHepG-25.56[3]
Compound 10h2-OH group in side chainHuH-76.72[3]
Series 5
Compound 103-methyl-2-oxoquinoxaline with acetohydrazideHL-600.803 ± 0.02[4]
Compound 103-methyl-2-oxoquinoxaline with acetohydrazidePC-33.047 ± 0.14[4]
Compound 153-methyl-2-oxoquinoxaline with acetamideHL-601.619 ± 0.05[4]
Compound 153-methyl-2-oxoquinoxaline with acetamidePC-33.506 ± 0.11[4]
Series 6
Compound 5Dimethyl pyrazoleMDA-MB-4362.57[5]
Olaparib (Reference)MDA-MB-4368.90[5]

Experimental Protocols

To ensure the reproducibility of experimental results, detailed methodologies are crucial. Below are representative protocols for the synthesis of a quinoxaline derivative and the evaluation of its anticancer activity.

Synthesis of Ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate

This protocol describes the synthesis of a quinoxaline derivative with a sulfanylacetate group at the 2-position, which is structurally related to the 2-oxyacetic acid moiety.

Materials:

  • 3-methylquinoxaline-2(1H)-thione

  • Ethyl bromoacetate

  • Potassium carbonate (K2CO3)

  • Acetone

Procedure:

  • To a solution of 3-methylquinoxaline-2(1H)-thione (5.67 mmol) in acetone (20 ml), add potassium carbonate (1.18 g, 8.51 mmol) and ethyl bromoacetate (0.94 g, 5.67 mmol).

  • Stir the reaction mixture at room temperature for two hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting solid from ethanol to obtain the pure product.[6]

In Vitro Anticancer Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Quinoxaline derivatives (test compounds)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and doxorubicin for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.[7]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of quinoxaline derivatives is essential for rational drug design. Several studies have indicated that these compounds can exert their anticancer effects by modulating key signaling pathways, such as the PI3K/Akt/mTOR pathway.[4][8][9]

PI3K/Akt/mTOR Signaling Pathway Inhibition by Quinoxaline Derivatives

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive target for cancer therapy.[8][9] Molecular docking studies suggest that quinoxaline-containing compounds can act as dual inhibitors of PI3K and mTOR.[8][9] Some 3-arylamino-quinoxaline-2-carboxamide derivatives have been shown to inhibit the PI3K-Akt-mTOR pathway by downregulating the levels of PI3K, Akt, p-Akt, and p-mTOR, and inhibiting the phosphorylation of Akt.

Below is a DOT script to generate a diagram of this signaling pathway and the inhibitory action of quinoxaline derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Quinoxaline->mTORC1 Experimental_Workflow Start Design & Synthesis of Quinoxaline Derivatives Purification Purification & Characterization (TLC, NMR, MS) Start->Purification Screening In Vitro Anticancer Screening (MTT Assay) Purification->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt pathway) Hit_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

References

Efficacy of Quinoxaline Derivatives Compared to Standard Treatments in Oncology and Infectious Disease

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of novel quinoxaline derivatives against standard-of-care treatments for hepatocellular carcinoma and methicillin-resistant Staphylococcus aureus (MRSA) infections. The data presented is compiled from recent preclinical studies and is intended to highlight the potential of quinoxaline-based compounds as therapeutic agents.

Anticancer Efficacy: Quinoxaline Derivatives in Hepatocellular Carcinoma (HepG2 Cell Line)

Quinoxaline derivatives have emerged as a promising class of compounds in oncology, with numerous studies demonstrating their potent cytotoxic effects against various cancer cell lines. In the context of hepatocellular carcinoma (HCC), several quinoxaline-based compounds have been evaluated for their ability to inhibit the growth of the HepG2 cell line, a widely used model for this cancer. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound, with lower values indicating greater efficacy.

Recent studies have identified several promising quinoxaline derivatives with significant activity against HepG2 cells. For instance, a series of 3-methylquinoxaline derivatives designed as VEGFR-2 inhibitors showed potent anticancer effects, with compound 27a exhibiting an IC50 value of 4.5 µM.[1] Another study focusing on quinoxaline derivatives bearing urea, thiourea, amide, and sulfonamide moieties identified compound VIIIa with an IC50 of 9.8 µM against the same cell line.[2] Furthermore, research into quinoxaline derivatives as histone deacetylase (HDAC) inhibitors has yielded compound 6c , which demonstrated a particularly low IC50 of 1.53 µM against HepG2 cells.[3]

These findings are significant when compared to standard chemotherapeutic agents used in the treatment of advanced HCC. While direct comparative IC50 values in the same experimental setup are not always available in the cited literature, the observed low micromolar activity of these quinoxaline derivatives suggests a potential for efficacy that warrants further investigation. Standard treatments for advanced HCC include multi-kinase inhibitors like Sorafenib and chemotherapy agents such as Doxorubicin.[1][3]

Quantitative Comparison of Anticancer Activity
CompoundTarget/ClassCell LineIC50 (µM)Reference
Quinoxaline 6c HDAC InhibitorHepG21.53[3]
Quinoxaline 27a VEGFR-2 InhibitorHepG24.5[1]
Quinoxaline VIIIa Urea DerivativeHepG29.8[2]
Doxorubicin Standard ChemotherapyHepG2Varies[3]
Sorafenib Standard Targeted TherapyHepG2Varies[1]
Note: IC50 values for standard treatments can vary significantly between studies and experimental conditions.
Experimental Protocols: In Vitro Cytotoxicity Assessment (MTT Assay)

The anticancer activity of the quinoxaline derivatives was predominantly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cell viability and cytotoxicity.

  • Cell Culture: HepG2 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (quinoxaline derivatives or standard drugs). A control group receives only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: VEGFR-2 Inhibition by Quinoxaline Derivatives

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Quinoxaline Quinoxaline Derivative (e.g., 27a) Quinoxaline->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Promotes

Caption: VEGFR-2 signaling pathway and its inhibition by quinoxaline derivatives.

Antibacterial Efficacy: A Quinoxaline Derivative Against MRSA

The emergence of antibiotic-resistant bacteria, particularly MRSA, poses a significant threat to public health. Quinoxaline derivatives have demonstrated promising antibacterial activity, and a recent study evaluated a specific, unnamed quinoxaline derivative against a panel of 60 clinical MRSA isolates, using the standard-of-care antibiotic, vancomycin, as a comparator.[4][5][6] The key metric for antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

The study found that the majority of MRSA isolates (56.7%) exhibited an MIC of 4 µg/mL for the quinoxaline derivative.[5][6] For comparison, most isolates (63.3%) had an MIC of 4 µg/mL for vancomycin.[5][6] Notably, 20% of the isolates had a lower MIC of 2 µg/mL for the quinoxaline derivative, compared to only 6.7% for vancomycin at the same concentration.[5][6] Overall, the proportion of isolates with an MIC of ≤2 µg/mL was the same for both agents (23.3%).[5][6] These results suggest that this quinoxaline derivative has a comparable in vitro efficacy to vancomycin against MRSA.

Quantitative Comparison of Antibacterial Activity (MIC Distribution)
MIC (µg/mL)Quinoxaline Derivative (% of Isolates)Vancomycin (% of Isolates)
13.3%16.7%
220.0%6.7%
456.7%63.3%
820.0%13.3%
Data adapted from a study on 60 MRSA isolates.[5]
Standard Treatments for MRSA Infections

The current standard treatments for serious MRSA infections include intravenous vancomycin. Other options, depending on the susceptibility of the strain and the site of infection, include linezolid and daptomycin. For less severe skin and soft tissue infections caused by community-acquired MRSA, oral antibiotics such as clindamycin, trimethoprim-sulfamethoxazole, or doxycycline may be used.

Experimental Protocols: Broth Microdilution Method for MIC Determination

The MIC of the quinoxaline derivative and vancomycin against MRSA isolates was determined using the broth microdilution method, a standardized procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized suspension of each MRSA isolate is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific turbidity, corresponding to a known bacterial concentration.

  • Serial Dilution: The quinoxaline derivative and vancomycin are serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well containing a specific concentration of the antimicrobial agent is inoculated with the prepared bacterial suspension. Control wells (with no antimicrobial agent) are also included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

Experimental Workflow: MIC Determination by Broth Microdilution

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Standardized MRSA Inoculum Preparation Inoculation Inoculation of Plates with MRSA Suspension Inoculum->Inoculation Serial_Dilution Serial Dilution of Quinoxaline & Vancomycin in 96-well plates Serial_Dilution->Inoculation Incubation Incubation at 37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visual Inspection for Bacterial Growth Incubation->Visual_Inspection MIC_Determination MIC Determination: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Benchmarking 2-(quinoxalin-2-yloxy)acetic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of 2-(quinoxalin-2-yloxy)acetic acid against established compounds in key therapeutic areas. Quinoxaline derivatives have garnered significant attention for their broad spectrum of biological activities. This document outlines experimental protocols and suggests known comparators for evaluating the potential of this compound as a kinase inhibitor, an anticancer agent, and an antimicrobial compound.

Benchmarking as a Kinase Inhibitor

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3][4][5] Quinoxaline scaffolds have been identified as promising cores for the development of kinase inhibitors, including those targeting the Akt pathway.

Suggested Benchmark Compounds

To evaluate the efficacy of this compound as an Akt inhibitor, a comparison with the following well-characterized inhibitors is recommended:

CompoundMechanism of ActionStatus
Capivasertib (AZD5363) ATP-competitive pan-Akt inhibitorClinical Trials[6][7][8]
Ipatasertib (GDC-0068) ATP-competitive pan-Akt inhibitorClinical Trials[6][9]
MK-2206 Allosteric Akt inhibitorClinical Trials[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against Akt kinase.

Materials:

  • Recombinant human Akt1, Akt2, and Akt3 enzymes

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10]

  • ATP

  • Substrate peptide (e.g., Crosstide)

  • This compound and benchmark inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound and benchmark inhibitors in kinase buffer with a final DMSO concentration not exceeding 1%.

  • In a 384-well plate, add the kinase, the test compound dilution, and the substrate peptide.[10]

  • Incubate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding ATP at a concentration close to the Km for each Akt isoform.

  • Incubate for 1 hour at 30°C.

  • Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.[10]

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for this compound as an inhibitor of the PI3K/Akt signaling pathway.

Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) TSC2 TSC2 Akt->TSC2 Inhibition Bad Bad Akt->Bad Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Test_Compound This compound Test_Compound->Akt Inhibition mTORC1 mTORC1 TSC2->mTORC1 Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis Bad->Apoptosis Inhibition Survival Cell Survival

Hypothesized inhibition of the Akt signaling pathway.

Benchmarking as an Anticancer Agent

Given the role of the Akt pathway in cancer, evaluating the cytotoxic effects of this compound on cancer cell lines is a logical next step. Colorectal cancer (CRC) is a prevalent malignancy with well-established cell line models and standard-of-care chemotherapeutics.[11][12][13]

Suggested Benchmark Compounds

The following are standard chemotherapeutic agents used in the treatment of colorectal cancer and are suitable for in vitro benchmarking:

CompoundMechanism of Action
5-Fluorouracil (5-FU) Inhibits thymidylate synthase, disrupting DNA synthesis.[12]
Oxaliplatin Forms platinum-DNA adducts, inhibiting DNA replication and transcription.[12]
Irinotecan Topoisomerase I inhibitor, leading to DNA strand breaks.[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15][16][17]

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, HT-29, SW620)[13][18]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound and benchmark anticancer drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the colorectal cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.[16]

  • Treat the cells with serial dilutions of this compound and the benchmark drugs for 72 hours.[16]

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14]

  • Remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.[15]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 values.

Experimental Workflow Diagram

The following diagram outlines the workflow for assessing the anticancer activity of the test compound.

Anticancer_Workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed CRC cells in 96-well plates start->seed_cells adhesion Allow cells to adhere (24 hours) seed_cells->adhesion add_compounds Add serial dilutions of - Test Compound - Benchmark Drugs - Vehicle Control adhesion->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 end End determine_ic50->end Antimicrobial_Logic start Start: Test Compound (this compound) prepare_dilutions Prepare serial dilutions of Test Compound and Benchmark Antibiotics start->prepare_dilutions prepare_inoculum Prepare standardized bacterial inoculum (S. aureus) start->prepare_inoculum inoculate_plate Inoculate 96-well plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic compare_mic Compare MIC of Test Compound to Benchmark Antibiotics read_mic->compare_mic end End: Assess Antimicrobial Potency compare_mic->end

References

Safety Operating Guide

Proper Disposal of 2-(quinoxalin-2-yloxy)acetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. For novel or specialized compounds such as 2-(quinoxalin-2-yloxy)acetic acid, a specific Safety Data Sheet (SDS) may not always be readily available. In such instances, a cautious approach based on the chemical's structure, functional groups, and general best practices for laboratory waste management is essential. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Waste Characterization

Given the structure of this compound, it should be handled as a hazardous waste. The presence of the carboxylic acid group indicates acidic properties, and related quinoxaline compounds are known to be irritants to the skin, eyes, and respiratory system.[1][2] Therefore, it is crucial to avoid disposing of this compound down the drain or in regular trash.[3][4]

Key Principles of Chemical Waste Management:

  • Waste Minimization: The first step in responsible chemical handling is to minimize waste generation. This can be achieved by ordering only the necessary quantities of materials, keeping a detailed inventory, and reducing the scale of experiments where possible.[5][6]

  • Segregation: Always segregate different types of chemical waste to prevent dangerous reactions.[7] For this compound, this means keeping it separate from bases, oxidizing agents, and other incompatible materials.[7]

  • Proper Labeling and Storage: All waste containers must be clearly labeled with their contents and stored in a designated and properly managed Satellite Accumulation Area (SAA).[5][7]

Disposal Protocol for this compound

The following table summarizes the essential do's and don'ts for the disposal of this compound.

Do'sDon'ts
Treat as Hazardous Waste: Always assume the compound is hazardous in the absence of a specific SDS.Do Not Drain Dispose: Never pour this compound or its solutions down the sink.[3][4]
Use Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the waste.Do Not Dispose in Regular Trash: This compound should not be placed in the general solid waste stream.[3]
Collect in a Designated, Compatible Container: Use a clearly labeled, sealed container that is compatible with acidic chemical waste.[5][7]Do Not Evaporate in a Fume Hood: Using a fume hood to evaporate chemical waste is not a permissible disposal method.[8]
Segregate Waste Streams: Keep halogenated and non-halogenated solvent wastes separate if applicable.Do Not Mix with Incompatible Waste: Avoid mixing with bases, strong oxidizing agents, or other reactive chemicals.[7]
Store in a Satellite Accumulation Area (SAA): Keep the sealed waste container in a designated SAA at or near the point of generation.[5][7]Do Not Overfill Containers: Leave adequate headspace in liquid waste containers to allow for expansion.
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office for hazardous waste pickup.[5][8]Do Not Transport Hazardous Waste Yourself: Only authorized personnel should transport hazardous waste.[8]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Storage & Segregation cluster_2 Disposal Request & Pickup start This compound waste generated ppe Wear appropriate PPE (goggles, gloves, lab coat) start->ppe container Select a compatible, labeled hazardous waste container ppe->container collect Collect waste in the container container->collect seal Securely seal the container collect->seal saa Place container in designated Satellite Accumulation Area (SAA) seal->saa segregate Ensure segregation from incompatible chemicals (e.g., bases) saa->segregate request Request hazardous waste pickup from EHS/Safety Office segregate->request pickup EHS personnel collect the waste for proper disposal request->pickup end Disposal complete pickup->end

References

Personal protective equipment for handling 2-(quinoxalin-2-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling 2-(quinoxalin-2-yloxy)acetic acid, a quinoxaline derivative. The following procedures are based on the safety data for the closely related compound, 2-Quinoxalinecarboxylic acid, and are intended to ensure the safe handling, use, and disposal of this chemical in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and ensure a safe working environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is a skin and eye irritant and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationStandard
Eye ProtectionGogglesEuropean standard - EN 166
Hand ProtectionProtective gloves (e.g., Natural rubber)EU standard
Body ProtectionAppropriate protective gloves and clothing to prevent skin exposureN/A
Respiratory ProtectionNot required under normal use with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.NIOSH/MSHA or EN 136

Operational Plan: Step-by-Step Handling Procedure

This section details the procedural steps for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, and well-ventilated place.[3]

  • Keep away from heat, sparks, and flame.[3]

  • Incompatible materials include oxidizing agents.[3]

2. Preparation and Weighing:

  • Conduct all handling in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Before handling, ensure all required PPE is correctly worn.

  • To avoid dust formation, handle the solid powder carefully.[3]

  • Use a dedicated and clean set of tools (spatula, weighing paper/boat).

3. Experimental Use:

  • When dissolving or reacting the compound, add it slowly to the solvent or reaction mixture to avoid splashing.

  • Maintain adequate ventilation throughout the experiment.[1]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • In case of accidental contact, follow the first aid measures outlined in Table 2.

Table 2: First Aid Measures [1]

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.
Ingestion Clean mouth with water. Get medical attention.
Inhalation Remove from exposure, lie down. Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Waste Chemical:

    • Dispose of waste in accordance with local, regional, and national regulations.

    • Do not empty into drains.[3]

    • Collect waste in a suitable, labeled, and closed container for disposal.

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical (e.g., weighing paper, gloves, pipette tips) should be considered contaminated and disposed of as chemical waste.

  • Empty Containers:

    • Empty containers may retain product residue and should be handled with care.

    • Follow institutional guidelines for the disposal of empty chemical containers.

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Receive and Inspect Chemical B Store in a Cool, Dry, Well-Ventilated Area A->B C Don Personal Protective Equipment (PPE) B->C D Work in a Ventilated Area (Fume Hood) C->D E Weigh and Handle with Care D->E F Conduct Experiment E->F G Segregate Waste (Solid, Liquid, Sharps) F->G J Spill or Exposure? F->J H Label Waste Containers Clearly G->H I Dispose According to Institutional Guidelines H->I J->G No K Follow First Aid Measures J->K Yes L Notify Supervisor and Safety Officer K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.